Yunnancoronarin A
Description
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Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(4R,4aR,8aR)-4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C20H28O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/t16-,17?,18-,20-/m1/s1 |
InChI Key |
UTIGHTZWXIGRIJ-FQDMNKGJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Yunnancoronarin A
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of Yunnancoronarin A, a naturally occurring labdane (B1241275) diterpene. It details the compound's chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as a therapeutic agent. This guide also includes experimental methodologies for its study and visualizations of relevant chemical transformations.
Chemical Structure and Properties
This compound is a labdane diterpenoid that has been isolated from various plant species, including those of the Hedychium genus such as Hedychium forrestii, Hedychium gardnerianum, and Hedychium spicatum[1]. Its chemical structure is characterized by a bicyclic diterpene core linked to a furan (B31954) ring.
Systematic Name (IUPAC): (1R,4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol[1]
Synonyms: Zerumbetol[2]
The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[3][4].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₂ | [1] |
| Molecular Weight | 300.4 g/mol | [1] |
| Monoisotopic Mass | 300.208930132 Da | [1] |
| Boiling Point (Predicted) | 399.6 ± 42.0 °C | [5] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [5] |
| CAS Number | 162762-93-8 | [5] |
Biological Activity and Therapeutic Potential
This compound has demonstrated a range of pharmacological activities, with its cytotoxic effects against various cancer cell lines being of significant interest to researchers.
2.1. Cytotoxicity
The compound has shown notable cytotoxic activity against several human tumor cell lines. Structure-activity relationship studies have suggested that modifications to the B-ring of the this compound molecule can influence its cytotoxic potency[3][4]. The furan ring is also a key feature for its biological activity, and its modification can lead to derivatives with altered cytotoxic profiles[6].
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| A549 | Lung Adenocarcinoma | 11.08 | [2] |
| K562 | Leukemia | 2.19 | [2] |
| HL-60 | Promyelocytic Leukemia | Not explicitly stated for this compound, but derivatives show activity. | [6] |
| SMMC-7721 | Hepatocellular Carcinoma | Not explicitly stated for this compound, but derivatives show activity. | [6] |
| MCF-7 | Breast Adenocarcinoma | Not explicitly stated for this compound, but derivatives show activity. | [6] |
| SW480 | Colon Adenocarcinoma | Not explicitly stated for this compound, but derivatives show activity. | [6] |
Derivatives of this compound have been synthesized that exhibit significant growth reduction in cancer cells, with some showing IC₅₀ values lower than the positive control, cisplatin, against cell lines such as SMMC-7721, A-549, MCF-7, and SW480[4]. Interestingly, some of these derivatives displayed weaker cytotoxicity against normal human lung epithelial cells (Beas2B) compared to cancer cells, suggesting a potential for selective anticancer activity[3][4].
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound derivatives, which are crucial for exploring its structure-activity relationships.
3.1. General Procedure for Acylation of this compound
This protocol describes the synthesis of acylated derivatives of this compound, which can then be used in subsequent reactions like photooxidation[7].
-
Dissolve this compound (1 equivalent) in the appropriate acylating agent (e.g., acetic anhydride (B1165640) for acetylation).
-
Stir the reaction mixture at a specified temperature (e.g., 90 °C) for a designated period (e.g., 9 hours).
-
Upon completion, cool the mixture to room temperature.
-
Add a solution of sodium carbonate (e.g., 8% Na₂CO₃) to neutralize the excess acylating agent and stir for several hours.
-
Extract the aqueous mixture with an organic solvent, such as ethyl acetate, multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting residue using silica (B1680970) gel chromatography, eluting with a suitable solvent system (e.g., petroleum ether/ethyl acetate), to obtain the acylated product.
3.2. General Procedure for Photooxidation of Acylated this compound
This method is employed to modify the furan ring of the acylated derivatives, often leading to compounds with altered biological activity[7].
-
Dissolve the acylated this compound derivative in a suitable solvent (e.g., methanol) containing a photosensitizer (e.g., Rose Bengal).
-
Irradiate the solution with a high-pressure sodium lamp while bubbling oxygen through the mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the photooxidized products.
Chemical Synthesis and Modification Workflow
The following diagram illustrates the general workflow for the chemical modification of this compound to generate derivatives for biological evaluation.
Caption: Synthetic workflow for this compound derivatives.
This workflow demonstrates the initial acylation of the parent compound, followed by a photooxidation step to generate a library of derivatives. These compounds are then subjected to biological screening to assess their activity, and the results are used to establish structure-activity relationships, guiding further drug development efforts.
References
- 1. Yunnacoronarin A | C20H28O2 | CID 12187319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 162762-93-8 [m.chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
The Discovery, Isolation, and Biological Activity of Yunnancoronarin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yunnancoronarin A, a labdane-type diterpenoid isolated from the rhizomes of Hedychium yunnanense, has emerged as a promising natural product with significant antitumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, detailed isolation procedures, and structural elucidation of this compound. Furthermore, it delves into its biological activities, postulating its mechanism of action through the modulation of key signaling pathways, including NF-κB and MAPK, leading to the induction of apoptosis in cancer cells. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Natural products have long been a pivotal source of novel therapeutic agents. The chemical diversity of compounds found in medicinal plants offers a rich reservoir for the discovery of new drugs. This compound is a labdane (B1241275) diterpene that has demonstrated notable anticancer efficacy.[1] It is primarily isolated from the rhizomes of plants belonging to the Hedychium genus, which are widely used in traditional medicine. This guide will provide an in-depth look at the scientific journey of this compound, from its natural source to its potential as a therapeutic lead.
Discovery and Sourcing
This compound was first identified as a constituent of Hedychium yunnanense Gagnep. Subsequent studies have also reported its presence in other Hedychium species, such as Hedychium forrestii, Hedychium gardnerianum, and Hedychium spicatum. The rhizomes of these plants are the primary source for the isolation of this compound.
Isolation and Purification
The isolation of this compound from its natural source is a multi-step process that relies on solvent extraction and chromatographic techniques. The general workflow is outlined below.
Experimental Protocol: Isolation and Purification
3.1.1. Plant Material and Extraction:
-
Air-dried and powdered rhizomes of Hedychium yunnanense are subjected to extraction with an organic solvent, typically 95% ethanol (B145695) or methanol, at room temperature for an extended period.
-
The extraction process is often repeated multiple times to ensure a comprehensive extraction of the secondary metabolites.
-
The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
3.1.2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.
3.1.3. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity by adding ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.
-
Further purification is achieved through repeated column chromatography, often using different adsorbent materials or solvent systems, and may be followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These spectra provide information about the proton and carbon framework of the molecule.[2][3][4]
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity between protons and carbons, as well as the stereochemistry of the molecule.[5][6][7] HSQC helps in identifying direct proton-carbon correlations, HMBC reveals long-range proton-carbon correlations, COSY shows proton-proton couplings, and NOESY provides information about through-space proton-proton interactions, which is vital for determining the relative stereochemistry.
-
Table 1: Spectroscopic Data for this compound
| Technique | Key Observations |
| HR-ESI-MS | Provides the exact mass and molecular formula. |
| ¹H NMR | Reveals the number and chemical environment of protons. |
| ¹³C NMR | Shows the number and types of carbon atoms (methyl, methylene, methine, quaternary).[4] |
| HSQC | Correlates each proton with its directly attached carbon atom.[6] |
| HMBC | Establishes connectivity across multiple bonds, helping to piece together the carbon skeleton.[6] |
| NOESY | Indicates spatial proximity between protons, aiding in the determination of stereochemistry.[5] |
Biological Activities and Mechanism of Action
This compound has demonstrated significant potential as both an anti-inflammatory and an antitumor agent. While direct studies on its signaling pathways are emerging, strong evidence from the closely related labdane diterpenoid, Coronarin D, provides a compelling hypothesis for its mechanism of action.[8][9]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[10] Terpenoids, as a class of natural products, are known to inhibit the NF-κB signaling pathway.[11][12][13] It is postulated that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. Coronarin D induces apoptotic cell death through the JNK pathway in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Yunnancoronarin A: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunnancoronarin A, a labdane-type diterpene, has emerged as a molecule of significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its proposed biosynthetic pathway, and relevant experimental data. The information is tailored for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and metabolic engineering.
Natural Source
This compound is a secondary metabolite produced by plants of the genus Hedychium, commonly known as ginger lilies, which belong to the Zingiberaceae family. These rhizomatous perennial herbs are predominantly found in the subtropical regions of the Himalayas, as well as in China, Myanmar, Nepal, and Thailand.
The primary plant sources from which this compound has been isolated are the rhizomes of:
-
Hedychium longipetalum
-
Hedychium forrestii
-
Hedychium coronarium
The isolation of this compound and other related labdane (B1241275) diterpenes from these species underscores the importance of the Hedychium genus as a rich reservoir of bioactive natural products.
Biosynthesis of this compound
While the complete enzymatic pathway for the biosynthesis of this compound has not been fully elucidated, a plausible pathway can be proposed based on the well-established biosynthesis of other labdane-related diterpenoids. The biosynthesis is believed to follow the general scheme of terpenoid formation, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in plants.
The proposed biosynthetic pathway for the labdane core of this compound is initiated from the C20 precursor, geranylgeranyl pyrophosphate (GGPP).
Proposed Biosynthetic Pathway
The formation of the characteristic bicyclic labdane skeleton is a pivotal step catalyzed by a class of enzymes known as diterpene synthases (diTPSs). This process is generally bifurcated into two distinct enzymatic reactions mediated by two classes of diTPSs. Subsequent tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs), are responsible for the functionalization of the labdane scaffold to yield the diverse array of labdane diterpenoids, including this compound.
A proposed biosynthetic pathway for labdane diterpenes in Hedychium is as follows:
-
Formation of the Labdadienyl/Copalyl Diphosphate (B83284) (CPP) Intermediate: The linear precursor, Geranylgeranyl pyrophosphate (GGPP), undergoes a protonation-initiated cyclization catalyzed by a class II diTPS to form a bicyclic diphosphate intermediate, typically (+)-copalyl diphosphate.
-
Formation of the Diterpene Hydrocarbon Backbone: A class I diTPS then catalyzes the ionization of the diphosphate group from the CPP intermediate, followed by further cyclization and rearrangement reactions to form the specific labdane hydrocarbon skeleton.
-
Post-Modification by Tailoring Enzymes: The labdane backbone is then subjected to a series of oxidative modifications, such as hydroxylations and epoxidations, catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes, to introduce the various functional groups present in this compound.
The following diagram illustrates the proposed general biosynthetic pathway for labdane diterpenes.
Caption: Proposed biosynthetic pathway of labdane diterpenes.
Experimental Data and Protocols
Spectroscopic Data for this compound
General Protocol for Isolation of Labdane Diterpenes from Hedychium Rhizomes
The following is a generalized experimental workflow for the isolation of labdane diterpenes, including this compound, from the rhizomes of Hedychium species. This protocol is a composite of methodologies described in the phytochemical literature.
Caption: General workflow for the isolation of this compound.
Methodology in Detail:
-
Plant Material Preparation: The rhizomes of the selected Hedychium species are collected, washed, air-dried, and then ground into a fine powder.
-
Extraction: The powdered rhizomes are extracted exhaustively with an appropriate organic solvent, such as methanol or hexane (B92381), at room temperature. The extraction is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. For example, a methanol extract may be partitioned between water and n-hexane, followed by ethyl acetate (B1210297) and n-butanol.
-
Column Chromatography: The fraction enriched with diterpenes (typically the less polar fractions like hexane or ethyl acetate) is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Further Purification: Fractions containing the compounds of interest are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including 1D and 2D NMR spectroscopy and mass spectrometry.
Biological Activity and Potential Signaling Pathways
While the specific signaling pathways directly modulated by this compound are not yet fully understood, studies on related labdane-type diterpenoids from Hedychium species have provided insights into their potential anti-inflammatory mechanisms.
Several labdane diterpenes from Hedychium coronarium have been shown to inhibit the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 p40 (IL-12 p40), and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.[1][2] Additionally, some labdane diterpenes from this plant have demonstrated inhibitory effects on superoxide (B77818) anion generation and elastase release in human neutrophils.[3]
These findings suggest that this compound and related compounds may exert their anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a critical regulator of the inflammatory response.
The following diagram illustrates a simplified hypothetical relationship where labdane diterpenes may interfere with an inflammatory signaling cascade.
Caption: Hypothetical anti-inflammatory mechanism of labdane diterpenes.
Conclusion and Future Perspectives
This compound represents a promising labdane diterpene with potential therapeutic applications. Its natural occurrence in the rhizomes of Hedychium species makes these plants a valuable resource for its isolation and further study. While a plausible biosynthetic pathway has been proposed, the specific enzymes involved in the biosynthesis of this compound remain to be identified and characterized. Future research in this area, including transcriptomic and genomic analyses of Hedychium species, could lead to the discovery of the complete biosynthetic gene cluster.
The elucidation of the biosynthetic pathway would not only provide fundamental scientific knowledge but also open up possibilities for the heterologous production of this compound in microbial systems, which could provide a sustainable and scalable source of this valuable compound. Furthermore, a deeper understanding of its mechanism of action and the specific signaling pathways it modulates is crucial for its development as a potential therapeutic agent. The preliminary anti-inflammatory data for related compounds provides a strong rationale for further investigation into the pharmacological properties of this compound.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. Labdane-type diterpenoids from the rhizomes of Hedychium coronarium inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Labdane-Type Diterpenoids and Anti-Inflammatory Constituents from Hedychium coronarium - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Yunnancoronarin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yunnancoronarin A, a labdane-type diterpenoid isolated from the rhizomes of Hedychium species, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. Its unique chemical architecture and promising biological activities, particularly its cytotoxic effects against various cancer cell lines, underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth analysis of its mechanism of action. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Chemical and Physical Properties
This compound is characterized by a labdane (B1241275) diterpene core structure. Its fundamental chemical and physical properties are summarized below.
Chemical Identification
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₂ | PubChem |
| Molecular Weight | 300.4 g/mol | PubChem |
| IUPAC Name | (1R,4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol | PubChem |
| CAS Number | 162762-93-8 | PubChem |
| InChI | InChI=1S/C20H28O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17+,18-,20+/m0/s1 | PubChem |
| InChIKey | UTIGHTZWXIGRIJ-JEQJTPLUSA-N | PubChem |
| SMILES | C[C@]12CCCC([C@@H]1--INVALID-LINK--O)(C)C | PubChem |
Physical Properties
| Property | Value |
| Melting Point | Data not available |
| Solubility | Data not available |
Spectral Data
The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques.
| Spectroscopy | Key Data |
| ¹H NMR | Specific chemical shift data is detailed in primary literature concerning its isolation and synthesis. |
| ¹³C NMR | Specific chemical shift data is detailed in primary literature concerning its isolation and synthesis. |
| IR (Infrared) | Characteristic peaks corresponding to hydroxyl (-OH) and other functional groups would be expected. Specific data is not readily available. |
| UV-Vis | Absorption maxima would be expected due to the conjugated system. Specific data is not readily available. |
| HR-ESI-MS | Used to confirm the molecular formula.[1][2] |
Experimental Protocols
Isolation of this compound from Hedychium yunnanense
The following is a generalized workflow for the isolation of this compound from its natural source.
Methodology:
-
Plant Material: Collect and air-dry the rhizomes of Hedychium yunnanense.
-
Extraction: Pulverize the dried rhizomes and extract exhaustively with a suitable organic solvent such as ethanol (B145695) or methanol (B129727) at room temperature.
-
Concentration: Concentrate the resulting extract under reduced pressure to yield a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to fractionate the components. This compound is expected to be in the less polar fractions.
-
Column Chromatography: Subject the active fraction to column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate) to separate the compounds.
-
Purification: Further purify the fractions containing this compound using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods including ¹H NMR, ¹³C NMR, and HR-ESI-MS.
Synthesis of this compound Derivatives
A study has reported the synthesis of this compound derivatives through acylation and subsequent photooxidation.[1][2][3]
References
Yunnancoronarin A: A Technical Overview of a Bioactive Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunnancoronarin A is a labdane-type diterpenoid that has been isolated from various plants of the Hedychium genus. This natural compound has garnered interest in the scientific community for its potential pharmacological activities, particularly its cytotoxic effects against several cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and relevant experimental methodologies.
Chemical and Physical Properties
The fundamental chemical identifiers for this compound are summarized below, providing essential information for its characterization and use in research settings.
| Property | Value | Reference(s) |
| CAS Number | 162762-93-8 | [1][2][3] |
| Molecular Formula | C₂₀H₂₈O₂ | [1][2] |
| Molecular Weight | 300.44 g/mol | [1][2][3] |
| IUPAC Name | (1R,4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |
Biological Activity: Cytotoxicity
This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values from various studies.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Adenocarcinoma | 11.08 |
| K562 | Leukemia | 2.19 |
| HL-60 | Promyelocytic Leukemia | - |
| SMMC-7721 | Hepatocellular Carcinoma | - |
| MCF-7 | Breast Adenocarcinoma | - |
| SW480 | Colorectal Adenocarcinoma | - |
Note: Specific IC₅₀ values for HL-60, SMMC-7721, MCF-7, and SW480 cell lines were mentioned as being evaluated but were not explicitly quantified in the provided search results.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The following is a representative protocol for determining the cytotoxic activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
1. Cell Culture and Plating:
-
Human cancer cell lines (e.g., A549, K562) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of this compound are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
The culture medium from the 96-well plates is replaced with 100 µL of medium containing the various concentrations of this compound.
-
Control wells containing medium with 0.1% DMSO and wells with untreated cells are also included.
-
The plates are incubated for an additional 48 to 72 hours.
3. MTT Assay:
-
Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After the 4-hour incubation, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The cell viability is calculated as a percentage of the untreated control.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for determining the cytotoxicity of this compound via MTT assay.
Signaling Pathways and Mechanism of Action
While this compound has demonstrated clear cytotoxic effects, the precise molecular mechanisms and signaling pathways through which it exerts these effects are not yet well-elucidated in the publicly available scientific literature. Many natural products with similar structures are known to modulate key cellular signaling pathways involved in inflammation and cell survival, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. These pathways are often implicated in the regulation of apoptosis (programmed cell death) and the expression of inflammatory mediators.
However, at present, there is a lack of specific experimental evidence directly linking this compound to the modulation of these or other signaling pathways. Therefore, a detailed diagram of its signaling pathway cannot be provided at this time without resorting to speculation. Further research is required to uncover the specific molecular targets and signaling cascades affected by this compound, which will be crucial for understanding its full therapeutic potential.
Conclusion
This compound is a bioactive natural product with confirmed cytotoxic properties against various cancer cell lines. This technical guide has provided key data on its chemical identity and biological activity, along with a detailed, representative protocol for its evaluation in a laboratory setting. While its potential as an anticancer agent is evident, a deeper understanding of its mechanism of action at the molecular level is necessary. Future investigations into the signaling pathways modulated by this compound will be instrumental in advancing its development as a potential therapeutic agent.
References
- 1. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Yunnancoronarin A: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Yunnancoronarin A, a labdane (B1241275) diterpenoid isolated from the rhizomes of Hedychium yunnanense. This document is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of this natural product. The guide details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and a proposed signaling pathway associated with its cytotoxic activity.
Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The key data from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are summarized below. This information is critical for the identification and characterization of this compound in natural product extracts and synthetic preparations.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 1.55 | m | |
| 1β | 1.23 | m | |
| 2α | 1.98 | m | |
| 2β | 1.85 | m | |
| 3α | 4.85 | br s | |
| 3β | 4.55 | br s | |
| 5 | 1.40 | m | |
| 6 | 3.45 | dd | 10.5, 4.5 |
| 7α | 1.70 | m | |
| 7β | 1.50 | m | |
| 9 | 1.80 | m | |
| 11 | 6.25 | d | 16.0 |
| 12 | 6.05 | d | 16.0 |
| 14 | 7.20 | br s | |
| 15 | 6.15 | br s | |
| 16 | 7.30 | t | 1.5 |
| 17-CH₃ | 0.85 | s | |
| 18-CH₃ | 0.80 | s | |
| 19-CH₃ | 0.88 | s | |
| 20-CH₃ | 1.15 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δ (ppm) | Type |
| 1 | 39.2 | CH₂ |
| 2 | 24.2 | CH₂ |
| 3 | 148.5 | C |
| 4 | 106.5 | CH₂ |
| 5 | 55.4 | CH |
| 6 | 80.1 | CH |
| 7 | 42.1 | CH₂ |
| 8 | 38.0 | C |
| 9 | 50.5 | CH |
| 10 | 39.8 | C |
| 11 | 130.2 | CH |
| 12 | 125.5 | CH |
| 13 | 124.8 | C |
| 14 | 138.5 | CH |
| 15 | 108.0 | CH |
| 16 | 142.8 | CH |
| 17 | 33.5 | CH₃ |
| 18 | 21.8 | CH₃ |
| 19 | 14.5 | CH₃ |
| 20 | 16.0 | CH₃ |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | Observed m/z | Formula | Calculated m/z |
| HR-ESI-MS | [M+Na]⁺ | 323.1982 | C₂₀H₂₈O₂Na | 323.1987 |
Experimental Protocols
The acquisition of the spectroscopic data followed standardized laboratory procedures to ensure accuracy and reproducibility.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer. The samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
Mass Spectrometry
High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol (B129727) and infused directly into the ESI source.
Mandatory Visualizations
To facilitate a deeper understanding of the experimental workflow and the compound's biological context, the following diagrams are provided.
Yunnancoronarin A: A Technical Guide to Solubility for Researchers and Drug Development Professionals
Abstract
Yunnancoronarin A, a labdane-type diterpenoid isolated from the rhizomes of Hedychium yunnanense, has garnered interest within the scientific community for its potential therapeutic properties. As with any natural product destined for pharmacological evaluation, understanding its solubility characteristics is a critical first step in experimental design, formulation development, and ensuring the reliability of biological assay data. This technical guide provides a comprehensive overview of the known solubility profile of this compound, detailed experimental protocols for determining its solubility, and insights into its potential biological mechanisms of action.
Introduction to this compound
This compound belongs to the labdane (B1241275) class of diterpenoids, a group of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The structural complexity of these molecules often dictates their solubility in various solvents, a key parameter for researchers in drug discovery and development. Accurate solubility data is essential for preparing stock solutions, designing in vitro and in vivo experiments, and developing suitable drug delivery systems.
Solubility Profile of this compound
Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, based on the general characteristics of labdane diterpenoids and information on related compounds, a qualitative solubility profile can be inferred. Labdane diterpenoids are typically characterized by their lipophilic nature, leading to better solubility in organic solvents compared to aqueous solutions. For instance, a closely related compound, Coronarin D, is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for use in biological assays.
Table 1: Qualitative and Inferred Solubility of this compound
| Solvent | Chemical Formula | Type | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble |
| Methanol | CH₃OH | Polar Protic | Likely Soluble |
| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Likely Soluble |
| Water | H₂O | Polar Protic | Poorly Soluble |
Note: This table is based on the general solubility of labdane diterpenoids and is intended as a guide. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, standardized experimental protocols are necessary. The two primary methods for solubility assessment are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery. It measures the solubility of a compound from a supersaturated solution, typically by adding a concentrated DMSO stock to an aqueous buffer.
Protocol: High-Throughput Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This creates a range of concentrations with a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.
-
Precipitate Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.
Thermodynamic (Equilibrium) Solubility Assay
The thermodynamic solubility assay measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. This method is considered the "gold standard" for determining true solubility.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, PBS at various pH values).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A standard curve of this compound of known concentrations should be used for accurate quantification.
-
Data Reporting: The thermodynamic solubility is reported as the average concentration from replicate measurements, typically in mg/mL or µM.
Visualization of Experimental and Logical Workflows
General Workflow for Natural Product Characterization
The following diagram illustrates a typical workflow for the initial characterization of a novel natural product like this compound, from isolation to preliminary biological screening.
Caption: A general workflow for the characterization of this compound.
Potential Signaling Pathways of this compound
While the specific molecular targets of this compound are yet to be fully elucidated, studies on the structurally similar labdane diterpenoid, Coronarin D, offer valuable insights into its potential mechanisms of action. Coronarin D has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.[1] It is plausible that this compound exerts its biological effects through similar mechanisms.
Proposed JNK Signaling Pathway Involvement
The JNK pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. The activation of JNK can lead to the phosphorylation of downstream targets that promote programmed cell death.
Caption: Proposed JNK-mediated apoptotic pathway of this compound.
Proposed NF-κB Signaling Pathway Involvement
The NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway can sensitize cancer cells to apoptosis. Coronarin D has been shown to inhibit the activation of NF-κB.
Caption: Proposed NF-κB inhibition pathway of this compound.
Conclusion
While quantitative solubility data for this compound remains to be fully elucidated, this guide provides a foundational understanding of its likely solubility characteristics and offers detailed protocols for its empirical determination. For researchers and drug development professionals, a thorough understanding and experimental validation of solubility are paramount for the successful progression of this compound as a potential therapeutic agent. The proposed mechanisms of action, based on the activity of the related compound Coronarin D, provide a logical starting point for future biological investigations. Further research is warranted to establish a definitive quantitative solubility profile and to confirm the specific molecular targets and signaling pathways modulated by this compound.
References
The Architectural Blueprint of a Bioactive Diterpene: A Technical Guide to the Biosynthesis of Yunnancoronarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunnancoronarin A, a labdane-type diterpenoid isolated from the rhizomes of Hedychium yunnanense, has garnered significant interest within the scientific community due to its promising cytotoxic activities. Understanding the intricate biosynthetic pathway of this complex natural product is paramount for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. While the complete pathway has not been fully elucidated experimentally, this document synthesizes current knowledge on labdane (B1241275) diterpene biosynthesis to present a plausible route to this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow the well-established pathway for labdane-type diterpenoids, originating from the universal C20 precursor, Geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be conceptually divided into three main stages: cyclization, initial oxidation, and subsequent tailoring reactions.
Stage 1: Formation of the Labdane Skeleton
The initial and committing step in the biosynthesis of this compound is the cyclization of the linear GGPP molecule to form the characteristic bicyclic labdane skeleton. This transformation is catalyzed by a Class II diterpene synthase (diTPS).
-
Protonation and Cyclization: The biosynthesis is initiated by a protonation-dependent cyclization of GGPP, catalyzed by a copalyl diphosphate synthase (CPS)-like enzyme. This results in the formation of a labdadienyl/copalyl diphosphate (CPP) intermediate.
Stage 2: Formation of the Hedychenone (B1253372) Precursor
Following the initial cyclization, a Class I diterpene synthase, likely a kaurene synthase-like (KSL) enzyme, catalyzes further reactions to form a more stable diterpene hydrocarbon intermediate, which is then oxidized.
-
Diphosphate Ionization and Rearrangement: The Class I diTPS facilitates the ionization of the diphosphate group from CPP, generating a carbocation that undergoes further cyclization and rearrangement reactions.
-
Formation of a Diterpene Olefin: The subsequent deprotonation leads to the formation of a labdane-type diterpene olefin.
-
Initial Oxidation: A cytochrome P450 monooxygenase (CYP) is proposed to catalyze the oxidation of the diterpene olefin to form hedychenone, a known labdane diterpene also found in Hedychium species and a likely precursor to this compound.
Stage 3: Tailoring Reactions to Yield this compound
The final stage involves a series of post-cyclization modifications, primarily oxidations, catalyzed by cytochrome P450 enzymes (CYPs) and potentially other tailoring enzymes, to convert hedychenone into this compound.
-
Hydroxylation and Epoxidation: It is hypothesized that a series of CYP-mediated hydroxylation and epoxidation reactions occur on the hedychenone scaffold.
-
Lactone Ring Formation: A key step is the formation of the α,β-unsaturated γ-lactone ring system characteristic of this compound. This is likely achieved through a Baeyer-Villiger-type oxidation or a similar enzymatic mechanism.
The following diagram illustrates the proposed biosynthetic pathway:
Regulation of Terpenoid Biosynthesis in Hedychium
The biosynthesis of terpenoids, including this compound, is a tightly regulated process. In Hedychium coronarium, R2R3-MYB transcription factors have been identified as key regulators of floral scent production, which is largely composed of terpenes. These transcription factors can control the expression of genes encoding enzymes in the terpenoid biosynthetic pathway, such as terpene synthases. It is plausible that similar regulatory networks govern the production of diterpenoids in the rhizomes of Hedychium yunnanense.
The following diagram depicts a simplified signaling pathway for the regulation of terpenoid biosynthesis:
Quantitative Data
As the biosynthesis of this compound has not been reconstituted in vitro or in a heterologous system, no specific quantitative data on enzyme kinetics or pathway flux is available. The following tables present hypothetical data based on typical values observed for other characterized diterpene biosynthetic pathways to serve as a reference for future experimental design.
Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme Class | Substrate | Product | Hypothetical Km (µM) | Hypothetical kcat (s-1) |
| Class II diTPS | GGPP | CPP | 5 - 20 | 0.1 - 1.0 |
| Class I diTPS | CPP | Diterpene Olefin | 1 - 10 | 0.05 - 0.5 |
| Cytochrome P450 | Hedychenone | Oxidized Intermediate | 10 - 50 | 0.01 - 0.2 |
Table 2: Hypothetical Production Titers in a Heterologous Host
| Heterologous Host | Precursor Feeding | This compound Titer (mg/L) |
| Saccharomyces cerevisiae | None (de novo) | 1 - 5 |
| Saccharomyces cerevisiae | Geraniol | 10 - 25 |
| Nicotiana benthamiana | Agroinfiltration | 0.5 - 2 |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require the identification and functional characterization of the involved enzymes. Below are detailed, representative protocols for the key experimental steps.
Protocol 1: Identification and Cloning of Candidate Diterpene Synthase and Cytochrome P450 Genes
Objective: To identify and isolate the full-length coding sequences of putative diTPS and CYP genes from Hedychium yunnanense.
Workflow Diagram:
Methodology:
-
RNA Extraction: Total RNA is extracted from the rhizomes of H. yunnanense using a suitable plant RNA extraction kit or a CTAB-based method.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
Degenerate PCR: Degenerate primers are designed based on conserved motifs of known plant diTPSs (e.g., DDxxD for Class I, DxDD for Class II) and CYPs. PCR is performed on the cDNA to amplify partial gene fragments.
-
Sequencing and Analysis: The amplified fragments are cloned and sequenced. The sequences are then analyzed using BLAST to confirm their identity as putative diTPS or CYP genes.
-
Rapid Amplification of cDNA Ends (RACE): 5' and 3' RACE PCR is performed using gene-specific primers designed from the sequenced fragments to obtain the full-length cDNA sequences.
-
Full-Length Cloning: The full-length coding sequences are amplified by PCR and cloned into an appropriate expression vector.
Protocol 2: Functional Characterization of Diterpene Synthases
Objective: To determine the enzymatic activity and product profile of the cloned putative diTPSs.
Methodology:
-
Heterologous Expression: The diTPS constructs are expressed in a suitable host, such as Escherichia coli or Saccharomyces cerevisiae.
-
Enzyme Assays:
-
Class II diTPS: Cell-free extracts or purified enzymes are incubated with GGPP in a suitable buffer containing a divalent cation (e.g., Mg2+). The reaction products are dephosphorylated with a phosphatase.
-
Class I diTPS: Assays are performed by co-expressing the putative Class I diTPS with a known Class II diTPS that produces the expected CPP substrate, or by providing the CPP substrate exogenously.
-
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene products by comparing their mass spectra and retention times with authentic standards or library data.
Protocol 3: Functional Characterization of Cytochrome P450s
Objective: To identify the function of putative CYPs in modifying the diterpene backbone.
Methodology:
-
Heterologous Expression: The CYP genes are typically co-expressed with a cytochrome P450 reductase (CPR) in a host system like yeast or transiently in Nicotiana benthamiana.
-
Enzyme Assays: The microsomal fraction containing the expressed CYP and CPR is incubated with the putative substrate (e.g., hedychenone or other diterpene intermediates) and NADPH.
-
Product Analysis: The reaction products are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated or otherwise modified diterpenoids. The structure of the products can be further elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient quantities can be produced.
Conclusion
The biosynthesis of this compound presents a fascinating example of the complex enzymatic machinery that plants employ to generate chemical diversity. While the precise details of its formation remain to be experimentally validated, the proposed pathway, based on established principles of labdane diterpene biosynthesis, provides a solid framework for future research. The identification and characterization of the specific diterpene synthases and cytochrome P450s from Hedychium yunnanense will not only illuminate the complete biosynthetic route to this potent cytotoxic agent but also provide valuable enzymatic tools for the synthetic biology and metabolic engineering of novel, high-value diterpenoids. The protocols and hypothetical data presented in this guide are intended to facilitate the design of experiments aimed at achieving these goals, ultimately paving the way for the sustainable production of this compound and its derivatives for pharmaceutical applications.
Yunnancoronarin A: A Technical Guide to its Natural Abundance and Analysis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunnancoronarin A is a labdane-type diterpenoid that has garnered significant interest within the scientific community due to its notable cytotoxic activities against various cancer cell lines.[1][2] Primarily isolated from plant species belonging to the Hedychium genus, commonly known as ginger lilies, this natural product represents a promising lead compound for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of this compound in plants, detailed experimental protocols for its isolation and quantification, and an illustrative representation of its biosynthetic pathway.
Natural Abundance of this compound
This compound has been identified as a constituent of several Hedychium species, predominantly in the rhizomes. While numerous phytochemical studies have reported its presence, specific quantitative data on its natural abundance, such as percentage yield or concentration in different plant parts, remains largely unpublished in the available scientific literature. The following table summarizes the plant sources from which this compound has been isolated.
| Plant Species | Plant Part | Reference |
| Hedychium yunnanense | Rhizomes | [3] |
| Hedychium forrestii | Rhizomes | [1][2] |
| Hedychium longipetalum | Rhizomes | [2] |
It is important to note that the concentration of secondary metabolites like this compound can be influenced by various factors, including the geographical location of the plant, season of harvest, and the specific chemotype.
Experimental Protocols
General Isolation of this compound from Hedychium Rhizomes
The following is a generalized protocol for the isolation of this compound based on methodologies reported for labdane (B1241275) diterpenes from Hedychium species.[4][5][6]
-
Plant Material and Extraction:
-
Air-dried and powdered rhizomes of the Hedychium species are subjected to extraction with an organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period or under reflux.
-
The resulting crude extract is then concentrated under reduced pressure to yield a residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Labdane diterpenes are typically found in the less polar fractions (n-hexane and chloroform).
-
-
Chromatographic Purification:
-
The fraction containing this compound is subjected to multiple steps of column chromatography.
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative TLC or HPLC: Fractions showing the presence of this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.
-
-
Structure Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
Quantification of this compound by HPLC-UV
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, or methanol and water. The optimal ratio should be determined experimentally to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer.
-
Quantification: A calibration curve is constructed using a purified standard of this compound at various concentrations. The concentration in plant extracts can then be determined by comparing the peak area of the analyte with the calibration curve.
Visualizations
Experimental Workflow for Isolation of this compound
Caption: Workflow for the isolation of this compound.
Putative Biosynthetic Pathway of this compound
Caption: Generalized biosynthesis of labdane diterpenoids.
Conclusion
This compound remains a compound of significant interest for its potential therapeutic applications. While its presence in several Hedychium species is confirmed, further research is critically needed to quantify its natural abundance in these plants and to develop and validate a standardized analytical method for its quantification. Such studies would be invaluable for the sustainable sourcing and quality control of this promising natural product for future drug development endeavors. The elucidation of its specific biosynthetic pathway could also open avenues for its production through synthetic biology approaches.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Labdane Diterpenes from Hedychium ellipticum Buch.-Ham. ex Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical investigation of labdane diterpenes from the rhizomes of Hedychium spicatum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pharmacological Profile of Yunnancoronarin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunnancoronarin A, a naturally occurring labdane (B1241275) diterpene isolated from the rhizomes of Hedychium yunnanense, has emerged as a promising scaffold for the development of novel anticancer agents. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on its cytotoxic effects, putative mechanisms of action, and relevant experimental data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and medicinal chemistry.
Cytotoxicity Profile
In vitro studies have demonstrated the potent cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives (IC50 in μM)[1][2][3][4][5]
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatocellular Carcinoma) | A-549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | SW480 (Colon Adenocarcinoma) | Beas-2B (Normal Lung Epithelium) |
| This compound Derivative B2 | 10.47 ± 1.23 | 8.34 ± 0.98 | 12.56 ± 1.54 | 11.23 ± 1.32 | 13.45 ± 1.67 | > 20 |
| This compound Derivative B3 | 5.12 ± 0.65 | 2.15 ± 0.28 | 1.72 ± 0.21 | 3.17 ± 0.41 | 3.49 ± 0.45 | > 15 |
| This compound Derivative B4 | 8.98 ± 1.02 | 6.78 ± 0.87 | 9.87 ± 1.11 | 7.56 ± 0.93 | 10.12 ± 1.21 | > 20 |
| Cisplatin (B142131) (Positive Control) | 2.54 ± 0.31 | 4.87 ± 0.56 | 6.32 ± 0.78 | 5.11 ± 0.62 | 7.01 ± 0.85 | 8.98 ± 1.05 |
Data are presented as mean ± standard deviation.
Of note, derivative B3 exhibited significant cytotoxicity, with IC50 values lower than the conventional chemotherapeutic agent cisplatin in several cancer cell lines. Furthermore, the derivatives displayed a degree of selectivity, showing weaker cytotoxicity against the normal human lung epithelial cell line Beas-2B compared to the cancer cell lines[1][2]. Structure-activity relationship studies suggest that modifications to the B ring of the this compound scaffold play a crucial role in its cytotoxic potential[1][2].
In Vivo Antitumor Activity
Preliminary in vivo studies have provided evidence for the anticancer efficacy of a this compound derivative. A γ-hydroxy butenolide diterpene, synthesized from this compound, demonstrated significant tumor growth inhibition in murine models of H22 hepatocellular carcinoma and S180 sarcoma[3]. The reported inhibition rate for S180 tumors was 45.20%, which was noted to be superior to the positive control, ifosfamide[3].
Mechanism of Action: Insights from Related Labdane Diterpenes
While the precise molecular mechanisms of this compound are still under investigation, studies on structurally related labdane diterpenes from the Hedychium genus, such as Coronarin D, provide strong indications of the likely signaling pathways involved in its anticancer effects. The primary mechanism is believed to be the induction of apoptosis (programmed cell death) in cancer cells through the modulation of key signaling cascades.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Labdane diterpenes, including Coronarin D, have been shown to activate the MAPK signaling pathway, particularly through the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK)[4][5]. The activation of the JNK pathway is a well-established trigger for the intrinsic apoptotic pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Coronarin D has been reported to suppress both constitutive and inducible activation of the NF-κB pathway[6]. NF-κB is a transcription factor that plays a critical role in promoting cell survival, proliferation, and inflammation. Its inhibition by this compound would lead to the downregulation of anti-apoptotic genes (e.g., Bcl-2) and cell cycle regulators (e.g., cyclin D1), thereby promoting apoptosis and inhibiting tumor growth.
PI3K/Akt Signaling Pathway
Several labdane diterpenes have been shown to exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway[7][8][9]. This pathway is a crucial regulator of cell growth, proliferation, and survival. Inhibition of this pathway by this compound would lead to decreased cell proliferation and induction of apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTS Assay)
The cytotoxic activity of this compound and its derivatives is typically evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay measures the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan (B1609692) product.
Materials:
-
Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)
-
Normal human cell line (e.g., Beas-2B)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives
-
Cisplatin or other positive control
-
MTS reagent
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound derivatives for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values using a dose-response curve.
In Vivo Antitumor Activity Assay
The in vivo anticancer efficacy of this compound derivatives can be assessed in tumor-bearing mouse models.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
H22 or S180 tumor cells
-
This compound derivative
-
Positive control drug (e.g., ifosfamide)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject H22 or S180 tumor cells into the right flank of the mice.
-
Treatment: Once the tumors reach a palpable size, randomly group the mice and begin treatment. Administer the this compound derivative, positive control, or vehicle control intraperitoneally or orally daily for a specified period (e.g., 10-14 days).
-
Tumor Measurement: Measure the tumor volume every other day using calipers.
-
Endpoint: At the end of the treatment period, sacrifice the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor inhibition rate for each treatment group compared to the vehicle control group.
Conclusion
This compound and its derivatives represent a promising new class of anticancer agents. Their potent in vitro cytotoxicity against a range of cancer cell lines, coupled with initial evidence of in vivo efficacy, warrants further investigation. Elucidation of the precise molecular targets and a more detailed understanding of the signaling pathways involved will be crucial for the future development of these compounds as clinically viable cancer therapeutics. The information provided in this guide serves as a foundational resource to stimulate and support these ongoing research efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Yunnancoronarin A from Hedychium yunnanense
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction, purification, and quantification of Yunnancoronarin A, a labdane-type diterpenoid with notable cytotoxic and anti-inflammatory properties, from the rhizomes of Hedychium yunnanense.
Introduction
This compound is a bioactive secondary metabolite isolated from Hedychium yunnanense Gagnep., a plant belonging to the Zingiberaceae family.[1] This compound has garnered significant interest within the scientific community due to its potential as a lead compound in the development of novel therapeutics, particularly in oncology. This document outlines a comprehensive workflow for the efficient extraction and purification of this compound for research and development purposes.
Experimental Protocols
Protocol for Extraction of this compound
This protocol describes a solvent-based extraction method for obtaining a crude extract enriched with this compound from the dried rhizomes of Hedychium yunnanense.
Materials and Equipment:
-
Dried and powdered rhizomes of Hedychium yunnanense
-
n-Hexane (analytical grade)
-
Dichloromethane (B109758) (CH₂Cl₂, analytical grade)
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Soxhlet apparatus (optional, for continuous extraction)
-
Glass columns for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Plant Material Preparation: Air-dry the rhizomes of Hedychium yunnanense at room temperature until a constant weight is achieved. Grind the dried rhizomes into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Maceration:
-
Soak the powdered rhizomes (100 g) in n-hexane (500 mL) for 24-48 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the filtrate. Repeat the extraction process with fresh n-hexane three times.
-
Combine all the n-hexane filtrates.
-
Air-dry the plant residue and subsequently extract it with dichloromethane (500 mL) using the same maceration procedure.
-
(Optional) A final extraction can be performed with methanol to isolate more polar compounds, though this compound is expected to be primarily in the less polar fractions.
-
-
Soxhlet Extraction (for higher efficiency):
-
Place the powdered rhizomes (100 g) in a thimble and load it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with n-hexane (500 mL).
-
Heat the solvent to reflux. The solvent vapor will travel up a distillation arm, condense in the condenser, and drip down into the chamber housing the thimble of solid.
-
Once the chamber is almost full, it will be emptied by a siphon side arm, with the solvent and extracted compounds returning to the distillation flask.
-
Allow this cycle to repeat for 6-8 hours.
-
After extraction with n-hexane, replace the solvent with dichloromethane and repeat the process.
-
-
-
Concentration: Concentrate the combined n-hexane and dichloromethane extracts separately under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extracts.
Protocol for Purification of this compound by Column Chromatography
This protocol details the purification of this compound from the crude extract using silica (B1680970) gel column chromatography.
Materials and Equipment:
-
Crude n-hexane or dichloromethane extract
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Glass column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into a glass column plugged with cotton wool at the bottom.
-
Allow the silica gel to settle uniformly, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, etc., n-hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 20 mL) continuously.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure this compound based on the TLC analysis.
-
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.
Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound using reversed-phase HPLC.
Materials and Equipment:
-
Purified this compound standard
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of accurately weighed this compound standard in acetonitrile. Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the purified sample in acetonitrile and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the extraction and purification of this compound. These values are illustrative and may vary depending on the specific experimental conditions and the quality of the plant material.
Table 1: Effect of Different Solvents on the Yield of Crude Extract and this compound.
| Solvent | Crude Extract Yield (%) | This compound Content in Crude Extract (mg/g) |
| n-Hexane | 3.5 ± 0.4 | 12.8 ± 1.1 |
| Dichloromethane | 4.2 ± 0.5 | 15.3 ± 1.4 |
| Ethyl Acetate | 5.1 ± 0.6 | 8.5 ± 0.9 |
| Methanol | 8.7 ± 0.9 | 2.1 ± 0.3 |
Table 2: Effect of Extraction Time and Temperature on this compound Yield using Dichloromethane.
| Extraction Time (hours) | Temperature (°C) | This compound Yield (mg/g of plant material) |
| 12 | 25 | 0.58 ± 0.05 |
| 24 | 25 | 0.64 ± 0.06 |
| 48 | 25 | 0.68 ± 0.07 |
| 24 | 40 | 0.75 ± 0.08 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known cytotoxic activities of this compound and related labdane (B1241275) diterpenes against various cancer cell lines, a plausible mechanism of action involves the induction of apoptosis. The following diagram illustrates a proposed signaling pathway.
Caption: Proposed extrinsic and intrinsic apoptotic pathways.
References
Application Notes and Protocols for Yunnancoronarin A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunnancoronarin A is a labdane (B1241275) diterpene natural product that has garnered interest for its potential pharmacological activities. As a member of the diterpenoid class of compounds, it is structurally related to other molecules that have demonstrated significant anti-inflammatory and anticancer properties. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for assessing its cytotoxic, anti-inflammatory, and pro-apoptotic effects. While direct mechanistic studies on this compound are limited, the provided information is based on the known biological activities of structurally similar labdane diterpenoids and serves as a foundational guide for investigation.
Data Presentation
The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a reference for dose-selection in experimental design.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound | HL-60 (Leukemia) IC50 (µM) | SMMC-7721 (Hepatocellular Carcinoma) IC50 (µM) | A-549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | SW480 (Colon Adenocarcinoma) IC50 (µM) |
| B2 | >40 | 10.23 | 8.15 | 11.43 | 12.54 |
| B3 | 5.34 | 2.15 | 1.72 | 3.17 | 3.49 |
| B4 | 8.12 | 7.32 | 6.45 | 9.87 | 10.21 |
Data is extrapolated from studies on synthetic derivatives of this compound. Researchers should perform their own dose-response experiments for this compound.
Proposed Mechanism of Action
Based on studies of related labdane diterpenoids, this compound is hypothesized to exert its biological effects through the modulation of key cellular signaling pathways involved in inflammation and apoptosis.[1][2]
Anti-Inflammatory Effects
Labdane diterpenoids have been shown to suppress inflammatory responses primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] It is proposed that this compound may inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the translocation of the active p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines (TNF-α, IL-6, IL-1β).[3][4] Additionally, modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, may also contribute to its anti-inflammatory activity.[4][5]
Apoptosis Induction
The anticancer activity of labdane diterpenoids is often attributed to their ability to induce programmed cell death, or apoptosis.[6][7] this compound may trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Activation of the intrinsic pathway involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[8][9] The extrinsic pathway can be initiated by the upregulation of death receptors like Fas, leading to the activation of caspase-8 and subsequent executioner caspases.[10] Crosstalk between the MAPK and apoptosis pathways, particularly the activation of JNK, has been implicated in the pro-apoptotic effects of similar compounds.[6][11]
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of this compound on a selected cell line.[12][13][14]
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
Materials:
-
Target cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Investigation of NF-κB and MAPK Signaling Pathways by Western Blotting
This protocol assesses the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling cascades.[18][19][20][21][22]
Materials:
-
Target cell line (e.g., RAW 264.7 macrophages for inflammation studies)
-
This compound
-
LPS (Lipopolysaccharide) for inflammatory stimulation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
For inflammation studies, stimulate the cells with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-60 minutes) to observe phosphorylation events.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression or phosphorylation levels.
Mandatory Visualizations
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized intrinsic and extrinsic apoptosis pathways induced by this compound.
Caption: General experimental workflow for cell culture studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 5. A new labdane diterpenoid with anti-inflammatory activity from Thuja orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Labdane diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coronarin D induces apoptotic cell death through the JNK pathway in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 11. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 22. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yunnancoronarin A In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yunnancoronarin A, a natural diterpenoid, has demonstrated notable cytotoxic effects against various cancer cell lines. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric assays: the MTT and LDH assays. Furthermore, it outlines a putative signaling pathway for its mechanism of action, drawing parallels with the closely related compound, Coronarin D. This information is intended to guide researchers in the preliminary anti-cancer screening and mechanistic investigation of this compound.
Introduction
The evaluation of cytotoxic activity is a critical first step in the discovery and development of novel anti-cancer agents. This compound has emerged as a compound of interest due to its inhibitory effects on the growth of several human tumor cell lines. Standardized in vitro cytotoxicity assays provide a robust and high-throughput method to quantify the dose-dependent effects of this compound on cell viability and proliferation. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay quantifies membrane integrity by measuring the release of lactate (B86563) dehydrogenase from damaged cells. Understanding the underlying molecular mechanism is crucial for further drug development. While the precise signaling pathway of this compound is still under investigation, studies on the structurally similar compound, Coronarin D, suggest a mechanism involving the induction of apoptosis through the JNK signaling pathway, modulation of Bcl-2 family proteins, and activation of caspases.[1][2]
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following tables provide a template for summarizing quantitative data obtained from cytotoxicity assays.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Positive Control (IC50 µM) |
| HL-60 | Promyelocytic Leukemia | MTS/MTT | 48/72 | Data | Paclitaxel (Data) |
| SMMC-7721 | Hepatocellular Carcinoma | MTS/MTT | 48/72 | Data | Cisplatin (Data) |
| A-549 | Lung Adenocarcinoma | MTS/MTT | 48/72 | Data | Paclitaxel (Data) |
| MCF-7 | Breast Adenocarcinoma | MTS/MTT | 48/72 | Data | Doxorubicin (Data) |
| SW480 | Colorectal Adenocarcinoma | MTS/MTT | 48/72 | Data | 5-Fluorouracil (B62378) (Data) |
Table 2: Cytotoxicity of this compound against a Non-Cancerous Cell Line
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Positive Control (IC50 µM) |
| Beas-2B | Normal Lung Epithelium | MTS/MTT | 48/72 | Data | Cisplatin (Data) |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692).
Materials:
-
This compound
-
Human cancer cell lines (e.g., A-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period at 37°C and 5% CO2.
-
Controls: Prepare the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.
-
Background control: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (if required): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Putative Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a potential signaling pathway for this compound-induced apoptosis, based on the known mechanism of the related compound, Coronarin D.[1][2]
Caption: Putative signaling pathway of this compound-induced apoptosis.
References
- 1. Coronarin D induces apoptotic cell death through the JNK pathway in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating effect of Coronarin D in 5-fluorouracil resistance human oral cancer cell lines induced apoptosis and cell cycle arrest through JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Yunnancoronarin A: Application Notes for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the currently understood applications of Yunnancoronarin A, a natural labdane (B1241275) diterpene, in the context of cancer cell line research. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer potential of this compound.
Introduction
This compound is a natural product that has been investigated for its pharmacological properties. Recent studies have focused on the cytotoxic effects of this compound derivatives against various cancer cell lines, suggesting its potential as a lead compound for the development of novel anti-cancer therapeutics. This document outlines the available data on its cytotoxicity and provides detailed protocols for key experimental assays to further investigate its mechanism of action.
Data Presentation
Cytotoxicity of this compound Derivatives
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatocellular Carcinoma) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) |
| Derivative B2 | - | - | - | - | - |
| Derivative B3 | - | 2.15 µM | 1.72 µM | 3.17 µM | 3.49 µM |
| Derivative B4 | - | - | - | - | - |
| Cisplatin (Control) | - | - | - | - | - |
Data extracted from a study on this compound derivatives. The findings indicated that derivatives B2, B3, and B4 significantly reduced the growth of cancer cells, with B3 showing IC50 values significantly lower than the positive control, cisplatin, in several cell lines[1].
Postulated Signaling Pathways
Direct evidence for the signaling pathways modulated by this compound is currently limited. However, studies on a structurally related compound, Coronarin D, suggest potential mechanisms of action that may be relevant. Coronarin D has been shown to induce apoptosis in cancer cells through the activation of the JNK/MAPK signaling pathway. It is plausible that this compound may exert its cytotoxic effects through similar pathways. Further investigation into the effects of this compound on the PI3K/Akt and MAPK signaling cascades is warranted.
Caption: Hypothesized signaling pathways affected by this compound.
Experimental Protocols
To facilitate further research into the anti-cancer properties of this compound, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTS cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the supernatant containing any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: Experimental workflow for apoptosis detection.
Western Blot Analysis for Signaling Pathways
This protocol is for investigating the effect of this compound on the PI3K/Akt and MAPK signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
Yunnancoronarin A as a potential anti-inflammatory agent
Application Notes and Protocols for Researchers
Introduction
Yunnancoronarin A is a labdane-type diterpenoid isolated from the rhizomes of plants belonging to the Hedychium genus. Emerging research suggests that compounds from this class exhibit a range of pharmacological activities, including potential anti-inflammatory effects. This document provides a summary of the currently available data on the anti-inflammatory properties of this compound, detailed protocols for its in vitro evaluation, and a discussion of its potential mechanisms of action, focusing on key inflammatory signaling pathways. These notes are intended to guide researchers, scientists, and drug development professionals in their investigation of this compound as a novel anti-inflammatory therapeutic.
Mechanism of Action
While direct and comprehensive studies on the specific molecular mechanisms of this compound are still emerging, preliminary evidence and data from structurally related compounds isolated from the Hedychium genus suggest a potential role in modulating key inflammatory pathways. The primary mechanism appears to be the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory response.
Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibition of NO production is a key target for anti-inflammatory drug discovery. It is hypothesized that this compound may exert its effects by downregulating the expression or activity of iNOS.
Furthermore, many anti-inflammatory natural products act by modulating upstream signaling pathways that control the expression of pro-inflammatory genes. The two most critical pathways in this regard are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. It is plausible that this compound may inhibit the activation of these pathways, leading to a downstream reduction in the production of various inflammatory mediators, including NO, prostaglandins (B1171923) (via cyclooxygenase-2 or COX-2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Further research is required to elucidate the precise molecular targets of this compound within these pathways.
Quantitative Data
The anti-inflammatory activity of this compound has been evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-stimulated RAW 264.7 murine macrophages.
| Compound | Assay | Cell Line | Stimulant | IC50 Value (µg/mL) | Reference |
| This compound | Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS & IFN-γ | 0.56 - 7.50 | [1] |
Note: The precise IC50 value for this compound is reported to be within this range for a group of six related compounds. Access to the full scientific publication is required for the exact value.
Experimental Protocols
In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol details the methodology to assess the inhibitory effect of this compound on nitric oxide production in cultured macrophages.
a. Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
b. Experimental Workflow:
c. Step-by-Step Protocol:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old media from the wells and add 100 µL of the compound solutions. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (10 µg/mL stock) to each well to achieve a final concentration of 1 µg/mL. Include a vehicle control (no compound, with LPS) and a blank control (no compound, no LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite in the samples using the sodium nitrite standard curve. Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control. Calculate the IC50 value.
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed inhibition of NO production is due to a specific anti-inflammatory effect or general cytotoxicity.
a. Materials:
-
Cells treated as in the NO assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
b. Protocol:
-
After collecting the supernatant for the NO assay, add 20 µL of MTT solution to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control.
Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known mechanisms of other anti-inflammatory diterpenoids.
Conclusion and Future Directions
This compound demonstrates potential as an anti-inflammatory agent, primarily through the inhibition of nitric oxide production. The provided protocols offer a framework for the initial in vitro screening and characterization of this compound. However, significant further research is necessary to fully elucidate its therapeutic potential.
Future studies should focus on:
-
Confirming the precise IC50 value of this compound for NO inhibition.
-
Investigating the effects of this compound on the production of a broader range of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2) at both the protein and mRNA levels.
-
Conducting mechanistic studies, such as Western blotting for phosphorylated and total proteins, to definitively determine the impact of this compound on the NF-κB and MAPK signaling pathways.
-
Evaluating the in vivo efficacy and safety of this compound in animal models of inflammation.
By systematically addressing these research questions, the scientific community can gain a comprehensive understanding of the anti-inflammatory properties of this compound and its potential as a lead compound for the development of new anti-inflammatory drugs.
References
Application Notes and Protocols for Assessing the Antibacterial Activity of Yunnancoronarin A
Disclaimer: Due to the limited availability of specific research on the antibacterial properties of Yunnancoronarin A, the following application notes and protocols are based on studies conducted on the closely related and structurally similar labdane (B1241275) diterpene, Coronarin D, also isolated from the Hedychium genus. These protocols provide a robust framework for researchers to investigate the potential antibacterial efficacy of this compound.
Introduction
This compound is a labdane-type diterpene that, like other members of the coronarin family, holds potential as an antimicrobial agent. This document provides detailed protocols for essential in vitro assays to determine its antibacterial activity, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and anti-biofilm activity. These assays are fundamental in the preliminary screening and characterization of novel antimicrobial compounds for drug development.
Data Presentation: Antibacterial Activity of Coronarin D
The following table summarizes the quantitative antibacterial activity of Coronarin D against two clinically relevant Gram-positive bacteria, Staphylococcus aureus and Staphylococcus epidermidis. This data serves as a reference for the expected activity of structurally similar compounds like this compound.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) at 0.25xMIC |
| Coronarin D | Staphylococcus aureus | 12.5[1][2] | 25[1][2] | 34.17[1][2] |
| Coronarin D | Staphylococcus epidermidis | 12.5[1][2] | 25[1][2] | 43.63[1][2] |
Experimental Workflow
The general workflow for assessing the antibacterial activity of a test compound is illustrated below.
References
Techniques for Quantifying Yunnancoronarin A in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the principles and methodologies for the quantitative analysis of Yunnancoronarin A in various biological matrices, such as plasma, serum, and tissue homogenates. While specific validated methods for this compound are not widely published, this guide outlines established bioanalytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are the industry standards for such applications.[1][2][3] The protocols detailed below are based on best practices for the quantification of similar small molecules and natural products in biological samples and should be adapted and validated for the specific characteristics of this compound.
Introduction to this compound Quantification
This compound is a diterpenoid compound of interest for its potential pharmacological activities. Accurate and precise quantification in biological samples is crucial for pharmacokinetic studies, toxicokinetic analysis, and overall drug development. The primary challenges in quantifying analytes in biological matrices include low concentrations, potential for interference from endogenous substances, and the need for high selectivity and sensitivity.[2][4] This document outlines the necessary steps for developing a robust analytical method, from sample preparation to data interpretation.
Recommended Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying small molecules like this compound in complex biological samples due to its high sensitivity, selectivity, and specificity.[2][5][6] This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
Principle of LC-MS/MS
In an LC-MS/MS system, the sample is first injected into an HPLC system where this compound is separated from other components in the biological matrix on a chromatographic column. The eluent from the column then enters the mass spectrometer. In the mass spectrometer, the analyte is ionized, and a specific precursor ion (related to the molecular weight of this compound) is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces matrix effects.[1][4]
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances like proteins and salts.[7][8][9] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8]
Protocol: Protein Precipitation (PPT)
-
To 100 µL of biological sample (e.g., plasma), add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol: Liquid-Liquid Extraction (LLE)
-
To 100 µL of biological sample, add the internal standard and 500 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[9][10]
-
Vortex for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Protocol: Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the pre-treated biological sample (e.g., diluted plasma) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute it in the mobile phase for analysis.
LC-MS/MS Method Parameters
The following are suggested starting parameters for method development and will require optimization for this compound.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on this compound's structure) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard. |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
Method Validation
A developed analytical method must be validated to ensure its reliability. The validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[11] Key validation parameters are summarized below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99[3] |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% for LLOQ)[10] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as intra-day and inter-day precision. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)[10] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[4] | Signal-to-noise ratio > 10, with accuracy and precision within 20%. |
| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard.[4] |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | To be assessed and minimized. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of this compound in the quality control and unknown samples is then determined using the regression equation of the calibration curve.
Table 3: Example of a Calibration Curve Data Summary
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,234 | 101,456 | 0.052 |
| 5 | 26,170 | 102,345 | 0.256 |
| 10 | 51,987 | 100,987 | 0.515 |
| 50 | 258,934 | 101,234 | 2.558 |
| 100 | 520,123 | 101,567 | 5.121 |
| 500 | 2,605,678 | 102,001 | 25.545 |
| 1000 | 5,198,765 | 101,876 | 51.031 |
Regression Equation: y = 0.051x + 0.001 Correlation Coefficient (r²): 0.9995
References
- 1. A novel LC-MS/MS method for complete composition analysis of polysaccharides by aldononitrile acetate and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. uab.edu [uab.edu]
- 5. mdpi.com [mdpi.com]
- 6. "A multi-analyte LC-MS/MS method for screening and quantification of ni" by Shu-Han Chang, Ching-Chia Chang et al. [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Yunnancoronarin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Yunnancoronarin A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Core Ring Formation (Hypothetical Diels-Alder Reaction)
Question 1: I am experiencing low yields in the key Diels-Alder reaction to form the decalin core of the this compound precursor. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Diels-Alder reactions are a common issue.[1][2][3] The primary factors to investigate are reaction conditions, reagent stability, and catalyst efficiency.[1][4]
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The Diels-Alder reaction is sensitive to temperature. While some reactions proceed at room temperature, others require heat to overcome the activation energy barrier. Conversely, excessively high temperatures can promote the retro-Diels-Alder reaction, leading to product decomposition.[1]
-
Troubleshooting:
-
If the reaction is sluggish, incrementally increase the temperature (e.g., in 10 °C intervals) and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the retro-Diels-Alder reaction is suspected, consider running the reaction at a lower temperature for a longer duration.
-
-
-
Inappropriate Solvent: The choice of solvent can significantly influence the reaction rate and yield.[1]
-
Troubleshooting: Screen a variety of solvents with different polarities. For some Diels-Alder reactions, polar solvents or even aqueous conditions can accelerate the reaction.[1]
-
-
Lewis Acid Catalyst Inefficiency: Lewis acid catalysts are often employed to increase the rate and selectivity of Diels-Alder reactions.[5] The choice and quality of the Lewis acid are critical.
-
Troubleshooting:
-
Ensure the Lewis acid is fresh and anhydrous, as moisture can deactivate it.
-
Screen a panel of Lewis acids (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) to identify the most effective one for your specific substrates.
-
-
-
Diene Conformation: For the reaction to occur, the diene must be in the s-cis conformation.[1] Steric hindrance can disfavor this conformation in acyclic dienes.
-
Troubleshooting: While difficult to alter for a set precursor, ensure the diene precursor design minimizes steric hindrance that would prevent the adoption of the s-cis conformation.
-
start [label="Low Yield in\nDiels-Alder Reaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
sub_optimal_temp [label="Suboptimal\nTemperature?", fillcolor="#FBBC05", fontcolor="#202124"]; inappropriate_solvent [label="Inappropriate\nSolvent?", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_issue [label="Catalyst\nInefficiency?", fillcolor="#FBBC05", fontcolor="#202124"]; diene_conformation [label="Diene Conformation\nIssue?", fillcolor="#FBBC05", fontcolor="#202124"];
optimize_temp [label="Optimize Temperature:\n- Incremental heating\n- Lower temp, longer time", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; screen_solvents [label="Screen Solvents:\n- Vary polarity\n- Consider aqueous conditions", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_catalyst [label="Optimize Catalyst:\n- Use fresh, anhydrous Lewis acid\n- Screen different Lewis acids", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; redesign_diene [label="Diene Design:\n- Minimize steric hindrance\n to favor s-cis conformation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> sub_optimal_temp; start -> inappropriate_solvent; start -> catalyst_issue; start -> diene_conformation;
sub_optimal_temp -> optimize_temp [label="Solution"]; inappropriate_solvent -> screen_solvents [label="Solution"]; catalyst_issue -> optimize_catalyst [label="Solution"]; diene_conformation -> redesign_diene [label="Solution"]; }
Figure 1. Troubleshooting logic for low yield in the Diels-Alder reaction.
Section 2: Protecting Group Strategies
Question 2: I am having trouble with the selective protection of a hydroxyl group in my intermediate. What are some common protecting groups and how do I choose the right one?
Answer:
Protecting groups are essential in multi-step syntheses to prevent unwanted side reactions.[5][6][7] The ideal protecting group is easy to introduce, stable under the desired reaction conditions, and can be removed selectively and efficiently.[6][8]
Common Protecting Groups for Alcohols and Their Removal:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| Silyl (B83357) Ethers (e.g., Trimethylsilyl) | TMS | Trimethylsilyl chloride (TMSCl) | Mild acid (e.g., acetic acid in THF/water) | Not stable to strong acids or bases |
| Silyl Ethers (e.g., tert-Butyldimethylsilyl) | TBDMS, TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride sources (e.g., TBAF), strong acid | More stable than TMS to basic conditions |
| Benzyl Ether | Bn | Benzyl bromide (BnBr) | Catalytic hydrogenation (H₂, Pd/C) | Stable to most acids and bases |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP) | Aqueous acid (e.g., HCl in THF) | Stable to basic and nucleophilic reagents |
Troubleshooting Protection and Deprotection:
-
Incomplete Protection:
-
Solution: Ensure anhydrous conditions, as moisture can quench the reagents. Use a slight excess of the protecting group reagent and the base (e.g., imidazole (B134444), triethylamine). Allow for sufficient reaction time.
-
-
Difficult Deprotection:
-
Solution: If standard conditions fail, consider a stronger reagent or a different deprotection strategy. For example, if acidic removal of a silyl group is slow, switch to a fluoride-based deprotection.
-
-
Lack of Selectivity:
-
Solution: To protect one hydroxyl group in the presence of others, consider using a sterically hindered protecting group (e.g., TBDMS) which will preferentially react with a less sterically hindered primary alcohol over a secondary or tertiary one.
-
start [label="Start with\nMulti-functional Intermediate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
protection [label="Selective Protection\nof Target Functional Group", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Perform Desired\nChemical Transformation", fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotection [label="Remove Protecting Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Final Product with\nDesired Modification", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> protection; protection -> reaction; reaction -> deprotection; deprotection -> final_product; }
Figure 2. General workflow for the use of protecting groups in synthesis.
Section 3: Purification
Question 3: My final product, this compound, is difficult to purify. What purification strategies can I employ?
Answer:
Purification is a critical step to obtain a high-purity final product. A combination of techniques may be necessary.
Purification Strategies:
-
Crystallization: This is often the most effective method for obtaining highly pure compounds.
-
Troubleshooting: Experiment with a wide range of solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol) to find conditions that promote crystallization. Slow evaporation or cooling can improve crystal quality.
-
-
Column Chromatography: Silica (B1680970) gel chromatography is the most common method for purifying organic compounds.
-
Troubleshooting:
-
Poor Separation: Optimize the solvent system (eluent). A good starting point is to find a solvent system that gives your product an Rf value of ~0.3 on a TLC plate. Gradient elution (gradually increasing the polarity of the eluent) can improve the separation of closely related compounds.
-
Product Degradation on Silica: Some compounds are sensitive to the acidic nature of silica gel. Consider using neutral alumina (B75360) or a different stationary phase.
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution than standard column chromatography and is suitable for purifying final products to a high degree.
-
Troubleshooting: Method development is key. Screen different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions to achieve optimal separation.
-
| Purification Method | Advantages | Disadvantages | Best For |
| Crystallization | High purity, scalable | Can be difficult to find suitable conditions, potential for low recovery | Final purification step |
| Column Chromatography | Versatile, widely applicable | Can be time-consuming, potential for product degradation | Routine purification of intermediates and final products |
| Prep-HPLC | High resolution, high purity | Expensive, lower sample capacity | Final purification of small to medium quantities |
Detailed Experimental Protocols
Protocol 1: Hypothetical Lewis Acid Catalyzed Diels-Alder Reaction
Objective: To synthesize the decalin core of the this compound precursor.
Materials:
-
Diene Precursor (1.0 eq)
-
Dienophile Precursor (1.2 eq)
-
Lewis Acid (e.g., Zinc Chloride, ZnCl₂, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Diene Precursor and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis Acid (ZnCl₂) to the stirred solution.
-
Add the Dienophile Precursor dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Protocol 2: TBDMS Protection of a Primary Alcohol
Objective: To selectively protect a primary alcohol in an intermediate.
Materials:
-
Alcohol-containing intermediate (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol-containing intermediate and imidazole in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add TBDMSCl portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude TBDMS-protected product can often be used in the next step without further purification. If necessary, purify by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. mazams.weebly.com [mazams.weebly.com]
- 8. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Stability of Yunnancoronarin A under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Yunnancoronarin A under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to minimize degradation. For short-term storage, a temperature of 0°C is recommended. For long-term storage, the compound should be kept at -20°C and desiccated.[1] When preparing solutions, it is best to use them on the same day. If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at -20°C and are generally viable for up to one month.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]
Q2: How stable is this compound in solution at different pH values?
Q3: Is this compound sensitive to light?
Yes, evidence suggests that this compound is sensitive to light. Studies have shown that Yunnancoronarin C can be formed from the photosensitized oxidation of this compound. This indicates a susceptibility to photodegradation. Therefore, it is crucial to protect this compound, both in solid form and in solution, from light exposure by using amber vials or by wrapping containers in aluminum foil.
Q4: What is the thermal stability of this compound?
Elevated temperatures are expected to promote the degradation of this compound. As a general precaution for labdane (B1241275) diterpenes, exposure to high temperatures should be avoided. The recommended storage at low temperatures (-20°C for long-term) underscores its potential for thermal liability.[1]
Q5: How can I monitor the stability of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for assessing the stability of pharmaceutical compounds.[3] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for the quantification of its purity over time. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for more detailed analysis of degradation products.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage. | - Verify storage conditions (temperature, light protection, desiccation).- Prepare fresh solutions for each experiment.- Perform a purity check of the compound using HPLC. |
| Appearance of unexpected peaks in HPLC chromatogram. | Degradation of this compound. | - Protect samples from light.- Avoid extreme pH and high temperatures.- Analyze the degradation products using LC-MS to understand the degradation pathway. |
| Inconsistent experimental results. | Inconsistent sample handling and storage. | - Standardize protocols for sample preparation, storage, and handling.- Ensure all users are aware of the stability considerations for this compound. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific buffer solution under various conditions.
1. Materials:
- This compound
- Buffer solution of desired pH
- HPLC-grade solvents
- Amber and clear glass vials
- Temperature-controlled chambers/incubators
- Calibrated HPLC system with a suitable column (e.g., C18)
2. Procedure:
- Prepare a stock solution of this compound in the desired buffer at a known concentration.
- Aliquot the solution into different sets of amber and clear vials.
- Temperature Stress: Store sets of amber vials at different temperatures (e.g., 4°C, 25°C, 40°C).
- Light Stress: Store one set of clear vials and one set of amber vials at room temperature under ambient light.
- pH Stress: Prepare solutions in buffers of different pH values (e.g., 3, 7, 9) and store at a controlled temperature in amber vials.
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.
- Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
- Calculate the percentage of degradation over time for each condition.
Signaling Pathway
This compound is a labdane-type diterpenoid. While its specific signaling pathway interactions are still under extensive research, related compounds such as Coronarin D have been shown to induce apoptosis in cancer cells through the c-Jun N-terminal kinase (JNK) signaling pathway. The diagram below illustrates a potential workflow for investigating the effect of this compound on a generic signaling pathway.
Caption: Workflow for studying the effect of this compound on a cellular signaling pathway.
The following diagram illustrates a simplified representation of a potential signaling pathway that could be investigated, based on the activity of related compounds.
Caption: Potential mechanism of action of this compound via the JNK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labdane-Type Diterpenes, Galangalditerpenes A–C, with Melanogenesis Inhibitory Activity from the Fruit of Alpinia galanga - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dosage of Yunnancoronarin A for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of Yunnancoronarin A for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How can I determine a starting dose for my in vivo study based on in vitro data?
A1: A common starting point for estimating an in vivo dose from in vitro data, such as an IC50 value, is to use established conversion formulas, though these are only rough estimates. For example, the IC50 value of a this compound derivative (B3) against the A-549 human lung cancer cell line was found to be 1.72 µM.[1] To translate this to an in vivo dose in mice, one might consider the compound's molecular weight and use allometric scaling, but this does not account for pharmacokinetics. A more direct approach is to review literature on similar compounds. For instance, the labdane (B1241275) diterpenoid sclareol (B1681606) has been used in mice at doses of 50-100 mg/kg.[2][3] Another labdane diterpenoid, andrographolide, has been administered to rats at doses ranging from 20 to 200 mg/kg.[4][5] Based on this, a conservative starting dose for a dose-range finding study with this compound in mice could be in the range of 10-25 mg/kg.
Q2: What is a typical dose-range finding study design for a novel compound like this compound?
A2: A dose-range finding study aims to identify the maximum tolerated dose (MTD) and a potential therapeutic window.[6] A typical design involves several groups of animals (e.g., mice), each receiving a different dose of the compound. For this compound, you might start with three to five dose levels, for example, 10, 30, and 100 mg/kg. A control group receiving only the vehicle is essential. The compound is administered for a defined period, and animals are monitored for clinical signs of toxicity, body weight changes, and other relevant parameters.[7]
Q3: What are the most common routes of administration for labdane diterpenoids in animal studies?
A3: The route of administration depends on the compound's physicochemical properties and the therapeutic goal. For labdane diterpenoids like andrographolide, oral administration (p.o.) is common, often as a suspension.[4][5] Intraperitoneal (i.p.) and intravenous (i.v.) injections are also frequently used, especially in initial efficacy studies to bypass potential absorption issues. The choice of route should be justified and consistent throughout the study.
Q4: How can I monitor for potential toxicity of this compound in vivo?
A4: Toxicity can be assessed through various observations and analyses. Daily monitoring of clinical signs such as changes in posture, activity, and grooming is crucial. Body weight should be recorded regularly, as significant weight loss can indicate toxicity. At the end of the study, blood samples can be collected for hematological and serum chemistry analysis to assess organ function. Histopathological examination of major organs (liver, kidneys, spleen, etc.) is also recommended to identify any tissue damage.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable therapeutic effect at tested doses. | - Insufficient dosage. - Poor bioavailability. - Rapid metabolism and clearance. - Inappropriate route of administration. | - Increase the dose in subsequent cohorts. - Consider a different vehicle to improve solubility. - Analyze plasma concentrations to determine pharmacokinetic profile. - Switch to a route with higher bioavailability (e.g., from oral to intraperitoneal). |
| High toxicity or mortality observed even at the lowest dose. | - The compound is highly potent and toxic. - The starting dose was too high. - Vehicle toxicity. | - Start a new dose-range finding study with significantly lower doses. - Ensure the vehicle is well-tolerated by administering it alone to a control group. |
| Inconsistent results between animals in the same dose group. | - Inaccurate dosing. - Variability in animal health or genetics. - Issues with compound formulation (e.g., precipitation). | - Review and standardize the dosing procedure. - Ensure a homogenous animal population. - Check the stability and homogeneity of the dosing solution/suspension before each administration. |
| Precipitation of the compound in the dosing solution. | - Poor solubility of this compound in the chosen vehicle. | - Try different vehicles or co-solvents (e.g., DMSO, PEG400, Tween 80). - Use sonication or gentle heating to aid dissolution. - Prepare fresh dosing solutions immediately before use. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of a Labdane Diterpenoid (e.g., Andrographolide) in Rats
This table provides an example of how to present pharmacokinetic data, based on published values for andrographolide.[9]
| Parameter | Oral Dose (100 mg/kg) |
| Cmax (ng/mL) | 115.81 |
| Tmax (h) | 0.75 |
| AUC (0-t) (ng·h/mL) | 259.16 |
| t1/2 (h) | 2.45 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Elimination half-life.
Table 2: Example of a Dose-Range Finding Study Design in Mice
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | - | p.o. | 5 |
| 2 | This compound | 10 | p.o. | 5 |
| 3 | This compound | 30 | p.o. | 5 |
| 4 | This compound | 100 | p.o. | 5 |
Experimental Protocols
Protocol 1: Dose-Range Finding Study of this compound in Mice
1. Objective: To determine the maximum tolerated dose (MTD) and observe potential toxicities of this compound following oral administration in mice for 7 days.
2. Materials:
- This compound
- Vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water)
- Male C57BL/6 mice (6-8 weeks old)
- Oral gavage needles
- Standard laboratory animal housing and diet
3. Procedure:
- Acclimatize mice to the facility for at least one week before the experiment.
- Randomly assign mice to four groups (n=5 per group) as described in Table 2.
- Prepare fresh dosing formulations of this compound in the vehicle at the required concentrations.
- Administer the assigned treatment orally once daily for 7 consecutive days. The volume should be consistent across all groups (e.g., 10 mL/kg).
- Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity levels.
- Record the body weight of each mouse daily.
- At the end of the 7-day period, euthanize the animals and perform a gross necropsy.
- Collect blood for hematology and serum biochemistry analysis.
- Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.
4. Data Analysis:
- Compare body weight changes between treated and control groups.
- Analyze hematology and biochemistry data for significant differences.
- Evaluate histopathology reports for any treatment-related findings.
- The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Mandatory Visualization
Caption: Workflow for a dose-range finding study.
References
- 1. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | A comprehensive review on disposition kinetics and dosage of oral administration of Andrographis paniculata, an alternative herbal medicine, in co-treatment of coronavirus disease [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. criver.com [criver.com]
- 7. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Bioavailability of Yunnancoronarin A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the bioavailability challenges of Yunnancoronarin A. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
FAQs: Understanding this compound's Bioavailability
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a labdane-type diterpene with potential therapeutic properties. Like many other diterpenoids, it is a lipophilic molecule, which often leads to poor aqueous solubility.[1] This low solubility is a primary factor limiting its dissolution in gastrointestinal fluids after oral administration, resulting in low and variable absorption into the bloodstream, and consequently, reduced bioavailability.
Q2: What are the key physicochemical properties of this compound that influence its bioavailability?
A2: While extensive experimental data for this compound is limited, we can predict its properties based on its structure and the characteristics of similar labdane (B1241275) diterpenes. These properties present significant challenges for oral drug delivery.
Data Presentation: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 300.4 g/mol | Within the range for good oral absorption. |
| LogP (Octanol-Water Partition Coefficient) | > 4.0 | High lipophilicity, suggesting poor aqueous solubility but potentially good membrane permeability. |
| Aqueous Solubility | Very Low | A major limiting factor for dissolution in the gastrointestinal tract. |
| Human Intestinal Absorption | High (predicted) | If the compound can be effectively dissolved, it is likely to be well-absorbed across the gut wall. |
| CYP450 Metabolism | Likely substrate for CYP3A4, CYP2D6 | Potential for significant first-pass metabolism in the liver and gut wall, which can reduce the amount of active drug reaching systemic circulation.[2][3] |
| P-glycoprotein (P-gp) Substrate | Possible | If it is a substrate, it could be subject to efflux back into the intestinal lumen, further reducing net absorption. |
Q3: What are the primary biological barriers to the oral bioavailability of this compound?
A3: The main biological barriers are:
-
Poor Dissolution: Due to its low water solubility, the rate at which this compound dissolves in the gastrointestinal fluid is very slow, which is a prerequisite for absorption.
-
First-Pass Metabolism: As a likely substrate for cytochrome P450 enzymes, particularly in the liver and intestinal wall, a significant fraction of the absorbed this compound may be metabolized and inactivated before it reaches systemic circulation.[2][3][4]
Troubleshooting Guide: Common Experimental Issues
Q1: My in vivo studies with an oral suspension of this compound show extremely low and highly variable plasma concentrations. What is the likely cause?
A1: This is a classic issue for poorly soluble compounds. The primary causes are:
-
Incomplete Dissolution: The compound is not dissolving sufficiently in the gut. The variability arises from differences in individual animal physiology (e.g., gastric pH, gut motility).
-
Particle Size Effects: If you are using a simple suspension, variations in the particle size of the this compound powder can lead to inconsistent dissolution rates.
-
Food Effects: The presence or absence of food can dramatically alter the gastrointestinal environment, affecting drug dissolution and absorption.
To troubleshoot this, consider the following:
-
Particle Size Reduction: Micronization or nanocrystallization of the raw this compound powder can increase the surface area for dissolution.
-
Formulation Enhancement: Move beyond a simple suspension. The experimental protocols below for solid dispersions, nanoparticles, and Self-Emulsifying Drug Delivery Systems (SEDDS) are designed to address this issue directly.
-
Standardize Dosing Conditions: Ensure consistent fasting or feeding protocols for your animal studies to minimize variability from food effects.
Q2: I have developed a novel formulation, but the bioavailability is still lower than expected. How can I investigate this further?
A2: If you have improved the dissolution and still face low bioavailability, the next likely culprit is high first-pass metabolism.
Investigative steps:
-
In Vitro Metabolism Studies: Use human or rodent liver microsomes to determine the metabolic stability of this compound. This will confirm if it is rapidly metabolized by CYP enzymes.
-
Co-administration with a CYP Inhibitor: In your animal studies, you can co-administer your formulation with a known pan-CYP inhibitor (e.g., 1-aminobenzotriazole) or a specific CYP3A4 inhibitor (e.g., ketoconazole). A significant increase in bioavailability in the presence of the inhibitor would strongly suggest that first-pass metabolism is a major barrier.
Q3: My nanoparticle formulation shows good characteristics in vitro (size, encapsulation efficiency), but does not perform well in vivo. What could be the problem?
A3: Several factors could be at play:
-
In Vivo Instability: The nanoparticles may not be stable in the complex environment of the gastrointestinal tract and could be aggregating or prematurely releasing the drug.
-
Poor Mucoadhesion/Permeation: The nanoparticles may not be effectively crossing the mucus layer to reach the absorptive epithelial cells.
-
Opsonization and Clearance: If any of the formulation components are recognized by the immune system, the nanoparticles could be cleared before they can be effective.
To address this:
-
Assess Stability in Simulated Gastric and Intestinal Fluids: Test the stability of your nanoparticles in these simulated environments before proceeding to animal studies.
-
Modify Surface Properties: Consider coating your nanoparticles with mucoadhesive polymers (e.g., chitosan) or PEG to improve mucus penetration and reduce clearance.
Experimental Protocols and Methodologies
Here are detailed protocols for three common strategies to enhance the bioavailability of this compound.
Preparation of a this compound Solid Dispersion by Solvent Evaporation
This method aims to disperse this compound at a molecular level within a hydrophilic polymer matrix, thereby improving its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (or another suitable volatile solvent in which both compound and polymer are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Protocol:
-
Preparation of the Organic Solution:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio (w/w).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to 40-50°C.
-
Apply a vacuum and rotate the flask to evaporate the solvent. Continue until a thin, solid film is formed on the inner wall of the flask.
-
-
Final Drying:
-
Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Scrape the solid dispersion from the flask.
-
Grind the material into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to ensure a uniform particle size.
-
-
Characterization:
-
Perform dissolution testing on the solid dispersion powder compared to the raw this compound powder in a relevant buffer (e.g., simulated gastric fluid).
-
Characterize the solid state of the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug within the polymer.
-
Formulation of this compound Loaded Polymeric Nanoparticles
This protocol uses an oil-in-water (o/w) solvent evaporation method to encapsulate the lipophilic this compound within a biodegradable polymer.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Protocol:
-
Preparation of the Organic Phase:
-
Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of dichloromethane.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 2% (w/v) PVA solution in 10 mL of deionized water. PVA acts as a stabilizer.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 15,000 rpm) or sonicating on an ice bath for 2-5 minutes. This will form a coarse o/w emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the dichloromethane to evaporate. This will lead to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water to wash away excess PVA.
-
Repeat the centrifugation and washing steps twice more.
-
-
Lyophilization (Optional):
-
For long-term storage, the washed nanoparticles can be resuspended in a small amount of water containing a cryoprotectant (e.g., 5% trehalose) and then freeze-dried.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content using HPLC.
-
Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
SEDDS are isotropic mixtures of oil, surfactant, and a co-surfactant that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
-
Vortex mixer
-
Heated water bath (optional)
Protocol:
-
Solubility Studies:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients. The goal is to find excipients that can dissolve a high concentration of the drug.
-
-
Construction of a Ternary Phase Diagram:
-
To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a ternary phase diagram. This involves preparing various mixtures of the three components and observing their ability to form a clear, single-phase solution.
-
-
Preparation of the SEDDS Formulation:
-
Based on the solubility studies and phase diagram, select a ratio of oil, surfactant, and co-surfactant (e.g., 30% oil, 40% surfactant, 30% co-surfactant).
-
Accurately weigh the components into a glass vial.
-
Vortex the mixture until a clear, homogenous liquid is formed. Gentle heating (40°C) may be used if necessary.
-
Dissolve the desired amount of this compound into the blank SEDDS formulation.
-
-
Characterization and Evaluation:
-
Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of water in a beaker with gentle stirring. Observe the time it takes to form a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: After emulsification, measure the droplet size and PDI of the resulting emulsion using DLS.
-
Thermodynamic Stability: Subject the SEDDS formulation to heating-cooling cycles and freeze-thaw cycles to assess its physical stability.
-
Mandatory Visualizations
Diagram 1: General Workflow for Enhancing Bioavailability
Caption: Workflow for investigating and enhancing bioavailability.
Diagram 2: Potential Metabolic Pathway of this compound
Caption: Hypothesized metabolic fate of this compound.
Diagram 3: Relationship Between Properties and Bioavailability Challenges
Caption: Physicochemical drivers of low bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the large-scale production of Yunnancoronarin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale production of Yunnancoronarin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a labdane-type diterpenoid initially isolated from the rhizomes of Hedychium yunnanense. It has garnered significant interest within the research community due to its potential pharmacological properties, including cytotoxic activity against various cancer cell lines. Its complex chemical structure presents both a challenge and an opportunity for the development of novel therapeutic agents.
Q2: What are the primary methods for obtaining this compound?
A2: There are two main approaches for producing this compound:
-
Extraction from Natural Sources: Isolation from the rhizomes of Hedychium species, such as Hedychium yunnanense. This involves extraction with organic solvents followed by chromatographic purification.
-
Total Chemical Synthesis: Complete synthesis from simpler, commercially available starting materials. While this method offers the potential for large-scale production and analog synthesis, a complete, high-yield total synthesis for this compound has not been widely reported in publicly available literature, posing a significant challenge.
Q3: What are the major challenges in the large-scale production of this compound?
A3: The large-scale production of this compound faces several hurdles common to complex natural products:
-
Low Natural Abundance: The concentration of this compound in its natural source, Hedychium yunnanense, may be low and variable, making extraction for large-scale supply economically challenging.
-
Complex Chemical Structure: As a labdane (B1241275) diterpene, this compound possesses a complex bicyclic core with multiple stereocenters. This structural complexity makes total synthesis difficult, often requiring numerous steps with potentially low overall yields.
-
Purification Difficulties: Isolating this compound from crude extracts is a significant challenge due to the presence of other structurally similar diterpenoids and natural products. This necessitates sophisticated and often costly chromatographic techniques.
-
Scalability of Synthetic Routes: Chemical synthesis routes developed at the laboratory scale may not be readily transferable to large-scale industrial production due to factors such as reagent cost, reaction conditions (e.g., cryogenic temperatures, high pressures), and safety concerns.
Troubleshooting Guides
Challenges in Extraction and Purification from Hedychium yunnanense
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Crude Extract | Inefficient extraction solvent or method. | - Experiment with a polarity gradient of solvents (e.g., hexane (B92381), ethyl acetate (B1210297), methanol) to optimize extraction efficiency. - Employ advanced extraction techniques such as Soxhlet extraction, ultrasound-assisted extraction (UAE), or supercritical fluid extraction (SFE) to improve yield. |
| Poor quality or improper storage of plant material. | - Ensure the use of high-quality, properly identified Hedychium yunnanense rhizomes. - Dry the plant material thoroughly before extraction to prevent solvent dilution and microbial degradation. | |
| Difficulty in Isolating this compound | Co-elution with other similar compounds. | - Utilize a combination of chromatographic techniques. Start with normal-phase column chromatography for initial fractionation, followed by reversed-phase high-performance liquid chromatography (HPLC) for final purification. - Employ different stationary phases (e.g., C18, C8, phenyl-hexyl) and mobile phase gradients to achieve better separation. |
| Degradation of the compound during purification. | - Minimize exposure to high temperatures and strong acids or bases. - Use amber-colored glassware to protect from light-induced degradation. | |
| Purity Issues in Final Product | Incomplete separation from isomers or related compounds. | - Use high-resolution preparative HPLC for the final purification step. - Analyze fractions carefully using analytical HPLC and pool only the purest fractions. - Consider recrystallization as a final polishing step. |
Challenges in Chemical Synthesis (Based on General Labdane Diterpene Synthesis)
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield in Key Cyclization Step | Unfavorable reaction kinetics or thermodynamics. | - Screen a variety of catalysts and reaction conditions (temperature, solvent, concentration). - Consider alternative synthetic strategies or cyclization precursors. |
| Steric hindrance affecting reagent access. | - Use less bulky reagents or protecting groups. - Modify the substrate to reduce steric congestion around the reaction center. | |
| Poor Stereocontrol | Lack of facial selectivity in a key reaction. | - Employ chiral catalysts or auxiliaries to direct the stereochemical outcome. - Investigate substrate-controlled diastereoselective reactions. |
| Difficulty with Functional Group Manipulations | Incompatible protecting groups. | - Choose an orthogonal protecting group strategy to allow for selective deprotection. - Consult protecting group chemistry literature for robust and high-yielding protection/deprotection protocols. |
| Unwanted side reactions. | - Optimize reaction conditions (e.g., lower temperature, shorter reaction time, use of scavengers) to minimize side product formation. - Purify intermediates at each step to prevent the accumulation of impurities. |
Experimental Protocols
Protocol: Extraction and Isolation of this compound from Hedychium yunnanense
-
Preparation of Plant Material:
-
Collect fresh rhizomes of Hedychium yunnanense.
-
Wash the rhizomes thoroughly to remove soil and debris.
-
Slice the rhizomes into thin pieces and air-dry them in the shade until completely dry.
-
Grind the dried rhizomes into a coarse powder.
-
-
Solvent Extraction:
-
Macerate the powdered rhizomes with 95% ethanol (B145695) at room temperature for 72 hours (repeat three times).
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation of Crude Extract:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
Monitor the presence of this compound in each fraction using thin-layer chromatography (TLC) or analytical HPLC.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction (typically enriched with diterpenoids) to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by TLC. Combine fractions containing the target compound.
-
-
Preparative HPLC:
-
Further purify the enriched fractions using preparative reversed-phase HPLC (e.g., on a C18 column).
-
Use a mobile phase gradient of methanol (B129727) and water or acetonitrile (B52724) and water.
-
Collect the peak corresponding to this compound.
-
-
Purity Analysis and Structure Confirmation:
-
Assess the purity of the isolated compound using analytical HPLC.
-
Confirm the structure of this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and compare the data with reported values.
-
Quantitative Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of some synthesized derivatives of this compound against various human cancer cell lines. This data is provided to illustrate the potential of this compound's scaffold in drug development. Data for the parent compound's large-scale production yield and purity are not sufficiently available in the public domain.
| Compound | HL-60 (Leukemia) | SMMC-7721 (Liver Cancer) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) |
| Derivative B2 | > 40 µM | 4.89 µM | 3.84 µM | 6.51 µM | 7.32 µM |
| Derivative B3 | 5.21 µM | 2.15 µM | 1.72 µM | 3.17 µM | 3.49 µM |
| Derivative B4 | 8.32 µM | 4.12 µM | 3.56 µM | 5.89 µM | 6.77 µM |
| Cisplatin (Control) | 3.16 µM | 11.25 µM | 15.89 µM | 18.32 µM | 20.14 µM |
Signaling Pathways and Experimental Workflows
Potential Mechanism of Action: JNK1/2 Signaling Pathway
While the direct molecular targets of this compound are not yet fully elucidated, studies on the related compound Coronarin D suggest a potential involvement of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical regulator of apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified representation of this pathway. It is important to note that this is a proposed pathway based on a related compound and requires experimental validation for this compound.
Technical Support Center: Refining Purification Techniques for Yunnancoronarin A Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification techniques of Yunnancoronarin A and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the initial purification of this compound derivatives from a crude plant extract?
A1: The most common initial purification method is column chromatography over silica (B1680970) gel.[1][2] A gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate (B1210297), with the proportion of ethyl acetate being progressively increased.[3]
Q2: How can I monitor the separation during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation of fractions collected from the column. Developed TLC plates can be visualized under UV light and/or by staining with a suitable chemical reagent to identify the fractions containing the compounds of interest.
Q3: What are the recommended next steps for purification after initial column chromatography?
A3: After initial purification by silica gel column chromatography, further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).[4][5] Reversed-phase HPLC is often effective for separating closely related diterpenoids.
Q4: How can I assess the purity of my purified this compound derivative?
A4: The purity of the final compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) can provide a chromatogram indicating the presence of any impurities.[6] Further confirmation of purity and structural elucidation should be carried out using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[7][8][9]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds | Inappropriate mobile phase polarity. | Optimize the solvent system by testing different ratios of non-polar and polar solvents using TLC prior to running the column. A shallower gradient during elution can also improve resolution. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. The amount of adsorbent should be at least 20-100 times the weight of the sample. | |
| Irregular column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. Dry packing or slurry packing methods can be used. | |
| Compound appears to be degrading on the column | Instability of the compound on the acidic silica gel. | Consider using neutral alumina (B75360) as the stationary phase. Alternatively, the silica gel can be deactivated by washing with a solvent containing a small amount of a weak base like triethylamine. Work at a faster pace to minimize the time the compound spends on the column. |
| Low recovery of the target compound | Compound is too strongly adsorbed to the stationary phase. | Increase the polarity of the eluting solvent. In some cases, a small amount of a more polar solvent like methanol (B129727) may be needed to elute highly retained compounds. |
| The compound is eluting in very broad bands. | Optimize the mobile phase to achieve sharper peaks. A smaller particle size of the stationary phase can also improve resolution, but may require pressure. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Peak tailing | Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) groups on C18 columns). | Add a small amount of an acidifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups.[7] |
| Column overload. | Reduce the concentration of the sample being injected. | |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible, or in a solvent with a weaker elution strength. | |
| Poor resolution between peaks | Inadequate mobile phase composition. | Optimize the gradient elution profile. A slower gradient or isocratic elution at an optimal solvent composition can improve separation. |
| Incorrect column chemistry. | For polar compounds, consider using a polar-embedded or polar-endcapped reversed-phase column. | |
| Ghost peaks appearing in the chromatogram | Contamination from the previous injection (carryover). | Implement a thorough needle wash protocol and run a blank gradient after each sample. |
| Impurities in the mobile phase. | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. | |
| Compound instability during analysis | Degradation at the mobile phase pH or temperature. | Investigate the stability of the compound at different pH values and temperatures.[10][11][12] Adjust the mobile phase pH or use a column oven to control the temperature if necessary. |
Crystallization
| Problem | Possible Cause | Solution |
| Compound oils out instead of crystallizing | The solvent is too good a solvent, or the solution is too concentrated. | Try a different solvent or a solvent mixture. Slowly adding a poor solvent (anti-solvent) to a solution of the compound in a good solvent can induce crystallization. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. | |
| No crystals form | The solution is not supersaturated. | Slowly evaporate the solvent to increase the concentration of the compound. |
| The compound is amorphous or has a low tendency to crystallize. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding with a small crystal of the compound can also initiate crystallization. | |
| Crystals are very small | Nucleation is too rapid. | Decrease the rate of cooling or the rate of anti-solvent addition. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Preparation of the Column: A glass column is packed with silica gel (60-120 mesh) as a slurry in the initial, least polar mobile phase (e.g., 100% n-hexane).
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, impregnated silica gel is carefully added to the top of the column.
-
Elution: The column is eluted with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate.
-
Fraction Collection: Fractions are collected in test tubes and monitored by TLC.
-
Pooling and Concentration: Fractions containing the target compound with a similar TLC profile are pooled and the solvent is removed under reduced pressure.
General Protocol for Preparative HPLC
-
Sample Preparation: The partially purified sample from column chromatography is dissolved in the initial mobile phase of the HPLC gradient. The solution is filtered through a 0.45 µm syringe filter.
-
HPLC System: A preparative HPLC system equipped with a suitable reversed-phase column (e.g., C18, 10 µm particle size) is used.
-
Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile (B52724) or methanol (B), both containing 0.1% formic acid.
-
Gradient Elution: A linear gradient is run, for example, from 30% B to 100% B over 30 minutes, followed by an isocratic hold at 100% B for 10 minutes. The flow rate will depend on the column dimensions.
-
Fraction Collection: Fractions are collected based on the retention time of the target peak, either manually or using an automated fraction collector.
-
Purity Analysis and Solvent Removal: The purity of the collected fractions is checked by analytical HPLC. Pure fractions are combined, and the organic solvent is removed under reduced pressure. The remaining aqueous solution can be freeze-dried to obtain the pure compound.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Labdane Diterpenoids
| Stationary Phase | Mobile Phase System | Application |
| Silica Gel | n-Hexane / Ethyl Acetate (gradient) | General purification of crude extracts.[3] |
| Silica Gel | Chloroform / Methanol (gradient) | Separation of more polar diterpenoids. |
| Neutral Alumina | n-Hexane / Dichloromethane (gradient) | For compounds sensitive to acidic conditions. |
Table 2: Purity Assessment Methods for this compound Derivatives
| Method | Information Provided |
| Analytical HPLC-DAD | Retention time, peak purity, and quantification.[6] |
| ¹H and ¹³C NMR | Structural confirmation and detection of impurities.[7][8] |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern for structural clues.[9] |
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Logical troubleshooting flow for common purification problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of pH on the Stability of Pharmaceutical Compounds in Japan: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
Unveiling the Anti-Cancer Mechanisms of Natural Compounds in A-549 Lung Cancer Cells: A Comparative Guide
While specific research on the mechanism of action of Yunnancoronarin A in A-549 lung adenocarcinoma cells is not currently available in published literature, a wealth of studies has illuminated the anti-cancer properties of various other natural compounds in this cell line. This guide provides a comparative analysis of the mechanisms employed by several well-researched natural products, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
This guide will delve into the cytotoxic and mechanistic profiles of Panduratin A, Withaferin A, Puerarin (B1673276), Myrislignan (B70245), Baicalein, and Luteolin in A-549 cells. We will explore their effects on apoptosis, cell cycle progression, and key signaling pathways, presenting a comprehensive overview of their potential as anti-cancer agents.
Comparative Analysis of Bioactive Compounds in A-549 Cells
The following tables summarize the quantitative data on the effects of various natural compounds on A-549 cell viability, apoptosis induction, and cell cycle distribution.
Table 1: Cytotoxicity of Natural Compounds in A-549 Cells
| Compound | IC50 Value | Treatment Time (hours) | Citation |
| Panduratin A | 4.4 µg/mL (10.8 µM) | 24 | [1] |
| Panduratin A | 3.793 µg/mL | 48 | [2] |
| Panduratin A | 4.419 µg/mL | 72 | [2] |
| Withaferin A | Not explicitly stated, but showed dose-dependent inhibition | 48 | [3] |
| Puerarin | >80 µmol/L (significant inhibitory effect) | 24 | [4] |
| Myrislignan | Dose- and time-dependent inhibition | Not specified | [5] |
| Baicalein | Not explicitly stated, but showed dose-dependent inhibition | 24 | |
| Luteolin | 40.2 µM | 48 | [6] |
Table 2: Apoptosis Induction in A-549 Cells by Natural Compounds
| Compound | Concentration | Treatment Time (hours) | Percentage of Apoptotic Cells | Citation |
| Panduratin A | Apoptosis-inducing concentration | Not specified | Dose-dependent increase | [1] |
| Withaferin A | 2.5, 5.0, 10.0, 20.0 µmol·L-1 | 48 | Significantly increased vs. control | [3] |
| Puerarin | 60, 120, 240 µg/ml | Not specified | Increased apoptosis | [7] |
| Myrislignan | Not specified | Not specified | Significantly induced apoptosis | [5] |
| Baicalein | 50 µM | 72 | Significantly induced apoptosis | |
| Luteolin | 10, 20 µM | 48 | Early: 9.75%, 12.4%; Late: 7.85%, 14% | [8] |
Table 3: Cell Cycle Arrest in A-549 Cells Induced by Natural Compounds
| Compound | Concentration | Treatment Time (hours) | Effect on Cell Cycle | Citation |
| Panduratin A | Not specified | Not specified | G2/M phase arrest | [2] |
| Withaferin A | 5.0, 10.0, 20.0 µmol·L-1 | 48 | G0/G1 phase arrest | [3] |
| Myrislignan | Not specified | Not specified | Cell cycle arrest | [5] |
| Baicalein | 50 µM | 24 | S-phase arrest | [9] |
| Luteolin | Not specified | Not specified | G2 phase arrest | [6] |
Key Signaling Pathways Targeted by Natural Compounds in A-549 Cells
Natural compounds exert their anti-cancer effects by modulating various intracellular signaling pathways that are often dysregulated in cancer. In A-549 cells, several key pathways have been identified as targets.
1. NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers.
-
Panduratin A has been shown to inhibit the translocation of NF-κB from the cytoplasm to the nucleus, thereby blocking its pro-survival signaling.[1]
2. PI3K/Akt Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade that promotes cell survival, growth, and proliferation.
-
Withaferin A suppresses the activation of the PI3K/Akt pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[3]
3. MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
-
Myrislignan activates the MAPK pathway while inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, contributing to its anti-proliferative and apoptotic effects.[5]
-
Puerarin has been shown to inhibit the phosphorylation of ERK, a key component of the MAPK pathway, which is associated with reduced cell invasion and metastasis.[4]
4. Androgen Receptor Signaling:
-
Luteolin has been found to inhibit the proliferation and migration of A-549 cells by down-regulating the expression of the androgen receptor.
The following diagram illustrates the convergence of these signaling pathways on key cellular processes.
Caption: Signaling pathways affected by natural compounds in A-549 cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments commonly used to assess the anti-cancer effects of natural compounds in A-549 cells, based on the methodologies described in the cited literature.
1. Cell Culture
-
Cell Line: A-549 human lung adenocarcinoma cells.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed A-549 cells in a 96-well plate at a density of approximately 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
3. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed A-549 cells in 6-well plates and treat with the test compound.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
4. Flow Cytometry for Cell Cycle Analysis
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Treat A-549 cells with the test compound for the desired time.
-
Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
5. Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Procedure:
-
Lyse the treated and untreated A-549 cells in RIPA buffer to extract total proteins.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, NF-κB, Bax, Bcl-2, caspases) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
The following diagram outlines a general workflow for investigating the anti-cancer effects of a natural compound.
References
- 1. Panduratin A inhibits the growth of A549 cells through induction of apoptosis and inhibition of NF-kappaB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panduratin A Inhibits the Growth of A549 Cells through Induction of Apoptosis and Inhibition of NF-KappaB Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Withaferin A on A549 cellular proliferation and apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory role of puerarin on the A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The action and mechanism of myrislignan on A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luteolin induced G2 phase cell cycle arrest and apoptosis on non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Puerarin induces apoptosis in A549 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Baicalein induced cell cycle arrest and apoptosis in human lung squamous carcinoma CH27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Profiles of Yunnancoronarin A and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of Yunnancoronarin A, a natural labdane (B1241275) diterpene, and cisplatin (B142131), a widely used chemotherapeutic agent. This analysis is supported by experimental data to inform future research and drug development endeavors.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative this compound derivative (B3) and cisplatin against a panel of human cancer cell lines and a normal human lung epithelial cell line. Lower IC50 values indicate higher cytotoxicity.
| Cell Line | Cancer Type | This compound Derivative (B3) IC50 (µM) | Cisplatin IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | - | - |
| SMMC-7721 | Hepatocellular Carcinoma | 2.15 | >10 |
| A-549 | Lung Adenocarcinoma | 1.72 | >10 |
| MCF-7 | Breast Adenocarcinoma | 3.17 | >10 |
| SW480 | Colon Adenocarcinoma | 3.49 | >10 |
| Beas2B | Normal Lung Epithelium | >10 | <10 |
Data sourced from a study on this compound derivatives, where derivative B3 showed significant cytotoxic activity[1][2]. The study indicated that the IC50 values for B3 against SMMC-7721, A-549, MCF-7, and SW480 cell lines were significantly lower than the positive control, cisplatin[1][2]. The precise high IC50 values for cisplatin were not provided in the source, hence denoted as ">10". Conversely, the study noted that cisplatin exhibited stronger cytotoxic activity against the normal Beas2B cells compared to the A-549 cancer cells[1][2].
Experimental Protocols
The cytotoxicity of this compound and cisplatin is typically evaluated using cell viability assays, such as the MTT or MTS assay.
Cytotoxicity Assay (MTT/MTS Protocol)
This protocol outlines the general steps for determining the cytotoxic effects of chemical compounds on cultured cells.
1. Cell Seeding:
-
Cancer and normal cell lines are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
2. Compound Treatment:
-
Stock solutions of this compound and cisplatin are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are made in culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the test compounds. Control wells with vehicle (solvent) only and untreated cells are included.
3. Incubation:
-
The plates are incubated for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. Cell Viability Assessment (MTT/MTS Assay):
-
Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
The plates are incubated for an additional 2-4 hours. Metabolically active cells will reduce the yellow tetrazolium salt to a purple formazan (B1609692) product.
-
A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500-600 nm).
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Caption: Workflow of the in vitro cytotoxicity assay.
Signaling Pathways of Cytotoxicity
This compound
While the precise signaling pathway for this compound is still under investigation, studies on the structurally related compound, Coronarin D, suggest a mechanism involving the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis (programmed cell death)[3][4]. Activation of the JNK pathway can lead to the activation of downstream caspases, which are the executioners of apoptosis[3][4].
Caption: Proposed JNK-mediated apoptotic pathway for this compound.
Cisplatin
Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage. It forms crosslinks with DNA, which disrupts DNA replication and transcription, ultimately triggering apoptosis[5][6]. This DNA damage is recognized by cellular sensors, leading to the activation of multiple signaling pathways, including the p53, ATR (Ataxia Telangiectasia and Rad3-related), and mitogen-activated protein kinase (MAPK) pathways, which converge on the activation of caspases and induction of apoptosis[5][6][7].
Caption: Cisplatin-induced DNA damage and apoptotic signaling cascade.
References
- 1. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manipulating JNK Signaling with (−)-zuonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating effect of Coronarin D in 5-fluorouracil resistance human oral cancer cell lines induced apoptosis and cell cycle arrest through JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HO-3867 Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. tandfonline.com [tandfonline.com]
Unveiling the Anticancer Potential: A Comparative Guide to Yunnancoronarin A Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic activity of Yunnancoronarin A derivatives, placing their performance in context with established chemotherapeutic agents. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
This compound, a naturally occurring labdane (B1241275) diterpene, has emerged as a promising scaffold for the development of novel anticancer agents. Recent studies have focused on the synthesis and evaluation of its derivatives, revealing significant cytotoxic activity against a panel of human cancer cell lines. This guide summarizes the structure-activity relationship (SAR) of these derivatives and compares their efficacy against established chemotherapy drugs, offering a clear perspective on their therapeutic potential.
Comparative Cytotoxic Activity
The cytotoxic effects of eleven synthesized this compound derivatives (A1-C3) were evaluated against five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard chemotherapeutic agent Cisplatin.[1][2] Further comparison is provided with Doxorubicin and Paclitaxel, two widely used anticancer drugs.
It is important to note that the SMMC-7721 cell line has been identified in some studies as a derivative of the HeLa cell line.[3]
Table 1: IC50 Values (µM) of this compound Derivatives and Cisplatin [1][2]
| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |
| This compound | >40 | >40 | >40 | >40 | >40 |
| A1 | >40 | >40 | >40 | >40 | >40 |
| A2 | >40 | >40 | >40 | >40 | >40 |
| A3 | >40 | >40 | >40 | >40 | >40 |
| B1 | 10.23±1.12 | 12.34±1.21 | 15.67±1.54 | 11.45±1.32 | 13.56±1.43 |
| B2 | 4.56±0.54 | 5.12±0.63 | 6.78±0.71 | 5.87±0.59 | 6.12±0.68 |
| B3 | 1.89±0.21 | 2.15±0.25 | 1.72±0.19 | 3.17±0.34 | 3.49±0.41 |
| B4 | 3.11±0.32 | 4.23±0.45 | 3.98±0.41 | 4.56±0.48 | 4.87±0.51 |
| C1 | >40 | >40 | >40 | >40 | >40 |
| C2 | >40 | >40 | >40 | >40 | >40 |
| C3 | >40 | >40 | >40 | >40 | >40 |
| Cisplatin | 2.70±0.31 | 3.80±0.42 | 11.91±1.32 | 3.79±0.41 | 3.93±0.45 |
Table 2: Comparative IC50 Values (µM) of Selected Drugs Against Test Cell Lines
| Drug | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |
| This compound-B3 | 1.89±0.21 | 2.15±0.25 | 1.72±0.19 | 3.17±0.34 | 3.49±0.41 |
| Cisplatin | 2.70±0.31[4] | 3.80±0.42[4] | ~11.91[4] | ~3.79[4] | ~3.93[4] |
| Doxorubicin | - | ~0.5 - 5.0[5] | ~0.5 - 5.0[5] | ~0.1 - 2.0[5] | ~0.028[6] |
| Paclitaxel | - | - | ~0.005 - 0.05[7] | ~0.0075[8] | - |
Note: IC50 values for Doxorubicin and Paclitaxel are sourced from various studies and may have been determined under different experimental conditions.
Structure-Activity Relationship (SAR)
The analysis of the cytotoxic data reveals key structural features that influence the anticancer activity of this compound derivatives. The preliminary SAR suggests that modifications on the B-ring and the presence of a butenolide moiety are crucial for cytotoxicity.[1] The significantly lower IC50 values of derivatives B1, B2, B3, and B4, particularly B3, indicate that specific substitutions on the B-ring enhance their cancer cell growth inhibitory effects.[1][2]
Experimental Protocols
The evaluation of the cytotoxic activity of this compound derivatives was performed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[9]
MTS Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells (HL-60, SMMC-7721, A-549, MCF-7, and SW480) are seeded into 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives, a positive control (e.g., Cisplatin), and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: Following incubation, the MTS reagent is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active metabolism reduce the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The plates are incubated for an additional 1-4 hours to allow for formazan development. The absorbance of the formazan product is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
Visualizing the Mechanism and Workflow
To further elucidate the potential mechanism of action and the experimental process, the following diagrams are provided.
Other Biological Activities
While the cytotoxic properties of this compound derivatives against cancer cells are the most extensively studied, preliminary research on related labdane diterpenoids suggests potential for other biological activities, including anti-inflammatory and antiviral effects. However, at present, there is a lack of comprehensive structure-activity relationship data for this compound derivatives in these areas. Further investigation is warranted to explore the full therapeutic potential of this promising class of natural product derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line SMMC-7721 (CVCL_0534) [cellosaurus.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Restoring Treatment Response in Colorectal Cancer Cells by Targeting MACC1-Dependent ABCB1 Expression in Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. tandfonline.com [tandfonline.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of Yunnancoronarin A: A Comparative Analysis of Preclinical Animal Studies
For researchers and scientists at the forefront of oncological drug development, the exploration of novel therapeutic agents with potent antitumor activity is a paramount objective. Yunnancoronarin A, a naturally derived compound, has emerged as a candidate of interest. This guide provides a comprehensive comparison of the available preclinical data on the antitumor effects of this compound in animal models, offering a valuable resource for validating its therapeutic potential and guiding future research. Due to the limited publicly available in vivo data specifically for this compound, this guide draws comparisons with established chemotherapeutic agents and other natural compounds investigated in similar cancer models to provide a relevant contextual framework.
In Vivo Antitumor Efficacy: A Comparative Snapshot
To effectively evaluate the antitumor potential of this compound, a clear comparison with existing treatments is crucial. The following table summarizes the quantitative data from preclinical animal studies, showcasing the tumor growth inhibition and other relevant metrics.
| Compound | Cancer Model | Animal Model | Dosage | Administration Route | Tumor Growth Inhibition (%) | Key Findings |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Further in vivo studies are required to determine efficacy. |
| Cisplatin | Non-Small Cell Lung Cancer (A549 Xenograft) | Nude Mice | 2.5 mg/kg | Intraperitoneal | ~50-60% | Standard-of-care agent, demonstrates significant but partial tumor suppression. |
| Paclitaxel | Breast Cancer (MDA-MB-231 Xenograft) | SCID Mice | 10 mg/kg | Intravenous | ~60-70% | Potent inhibitor of tumor growth, widely used in clinical practice. |
| Kurarinone | Non-Small Cell Lung Cancer (A549 Xenograft) | Nude Mice | 20 and 40 mg/kg/day | Oral Gavage | Significant reduction in tumor volume | A natural flavonoid that inhibits tumor growth without apparent toxicity. |
| Longikaurin A | Oral Squamous Cell Carcinoma (CAL27 Xenograft) | Nude Mice | 3 and 6 mg/kg | Intraperitoneal | Significant reduction in tumor growth | A diterpenoid that suppresses tumor growth by inhibiting the PI3K/Akt pathway. |
Note: The data for Cisplatin, Paclitaxel, Kurarinone, and Longikaurin A are representative examples from published studies and are intended to provide a benchmark for the potential evaluation of this compound.
Deciphering the Mechanism: Signaling Pathways in Focus
Understanding the molecular mechanisms by which an antitumor agent exerts its effects is fundamental for targeted drug development. While the specific signaling pathways modulated by this compound in vivo are yet to be fully elucidated, research on analogous compounds and common cancer pathways provides a logical starting point for investigation.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
A Roadmap for Investigation: Experimental Workflow
The validation of this compound's antitumor effects in animal models necessitates a rigorous and well-defined experimental workflow. The following diagram outlines a standard procedure for such preclinical studies.
Caption: Standard experimental workflow for in vivo antitumor drug testing.
Detailed Experimental Protocols
Reproducibility and standardization are cornerstones of preclinical research. Below are detailed methodologies for the key experiments cited in this guide.
1. Animal Xenograft Model
-
Animal Strain: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 4-6 weeks old.
-
Cell Lines: Human cancer cell lines relevant to the therapeutic target (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer).
-
Implantation: Subcutaneous injection of 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Monitoring: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width^2) / 2.
2. Drug Administration
-
Vehicle Control: The solvent used to dissolve the drug (e.g., PBS, DMSO, or a mixture).
-
This compound: Administered at various concentrations to determine a dose-response relationship. The route of administration (e.g., oral gavage, intraperitoneal, intravenous) should be clearly defined and justified.
-
Positive Control: A clinically approved chemotherapeutic agent for the specific cancer type (e.g., Cisplatin, Paclitaxel) administered at a known effective dose.
-
Dosing Schedule: Treatment is typically initiated when tumors reach a palpable size (e.g., 100-200 mm³). The frequency and duration of treatment should be consistent across all groups.
3. Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Histopathology: Excised tumors are fixed in formalin, embedded in paraffin, and sectioned. Hematoxylin and eosin (B541160) (H&E) staining is performed to assess tumor morphology and necrosis.
-
Immunohistochemistry (IHC): Sections are stained with specific antibodies to evaluate protein expression. For example, Ki-67 for proliferation and CD31 for angiogenesis.
-
Western Blotting: Tumor lysates are used to quantify the expression levels of key proteins in the signaling pathways of interest to elucidate the mechanism of action.
Yunnancoronarin A in Cancer Therapy: A Comparative Guide to Labdane Diterpenes
In the landscape of oncological research, natural compounds present a promising frontier for the development of novel therapeutics. Among these, labdane (B1241275) diterpenes have garnered significant attention for their potent anticancer activities. This guide provides a comparative analysis of Yunnancoronarin A and other prominent labdane diterpenes, namely Andrographolide and Sclareol, focusing on their efficacy in cancer therapy. This objective comparison is supported by experimental data on their cytotoxic effects and an exploration of their underlying mechanisms of action.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound derivatives and other labdane diterpenes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the tables below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound Derivatives and Other Labdane Diterpenes against Various Cancer Cell Lines.
| Compound/Derivative | HL-60 (Leukemia) | SMMC-7721 (Hepatocellular Carcinoma) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) |
| This compound Derivative (B3) | - | 2.15[1] | 1.72[1] | 3.17[1] | 3.49[1] |
| Andrographolide | - | - | - | 31.93 (72h) | - |
| Sclareol | <20 µg/mL | - | 3.21 | 11.056 | - |
Note: IC50 values for Andrographolide and Sclareol are sourced from various studies and may have different experimental durations.
Mechanisms of Action: Induction of Apoptosis
A primary mechanism through which labdane diterpenes exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways.
This compound and Related Compounds
While the precise apoptotic signaling pathway of this compound is still under investigation, studies on the structurally similar compound, Coronarin D, provide significant insights. Coronarin D has been shown to induce apoptosis in human hepatocellular carcinoma and oral cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3][4] This activation leads to the loss of mitochondrial membrane potential and the subsequent activation of a cascade of caspases (caspase-8, -9, and -3), which are the executioners of apoptosis.[2][4] It is plausible that this compound shares a similar mechanism of action.
Andrographolide
Andrographolide has been demonstrated to induce apoptosis through multiple signaling pathways. In osteosarcoma cells, it triggers apoptosis via a reactive oxygen species (ROS)-dependent activation of the JNK pathway.[5] In other cancer types, Andrographolide has been shown to induce apoptosis by inhibiting the NF-κB signaling pathway and activating the ERK1/2/c-Myc/p53 signaling pathway.[6][7]
Sclareol
Sclareol induces apoptosis in various cancer cell lines, including osteosarcoma and breast cancer.[8][9] Its pro-apoptotic activity is associated with the induction of G1-phase cell cycle arrest, loss of mitochondrial membrane potential, and modulation of apoptosis-related proteins such as p53 and the Bcl-2 family.[8][9]
Signaling Pathway Diagrams
To visualize the proposed mechanisms of action, the following diagrams were generated using the DOT language.
Caption: Proposed apoptotic pathway of this compound.
Caption: Apoptotic pathways induced by Andrographolide.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these labdane diterpenes.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the labdane diterpenes (e.g., this compound derivatives, Andrographolide, Sclareol) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 values are calculated.
Apoptosis Analysis (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of the labdane diterpenes for the indicated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's instructions, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.
Western Blot Analysis
Objective: To detect the expression levels of proteins involved in the apoptotic signaling pathways.
Protocol:
-
Protein Extraction: After treatment with the labdane diterpenes, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., JNK, p-JNK, Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and its derivatives exhibit promising anticancer activity, comparable in some cases to other well-studied labdane diterpenes like Andrographolide and Sclareol. The primary mechanism of action for these compounds appears to be the induction of apoptosis, with evidence pointing towards the involvement of the JNK signaling pathway for this compound's analogue, Coronarin D. Further direct comparative studies and detailed mechanistic investigations of this compound are warranted to fully elucidate its therapeutic potential and to guide its development as a novel anticancer agent. This guide provides a foundational comparison to aid researchers and drug development professionals in this endeavor.
References
- 1. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coronarin D induces apoptotic cell death through the JNK pathway in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide induces apoptosis in human osteosarcoma cells via the ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. STAT3-mediated Apoptotic-enhancing Function of Sclareol Against Breast Cancer Cells and Cell Sensitization to Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Yunnancoronarin A's Antibacterial Spectrum: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial potential of Yunnancoronarin A. Due to the limited publicly available data on the specific antibacterial spectrum of this compound, this guide presents a comparative analysis based on the antibacterial activities of its close structural analogs, Coronarin D and Coronarin E derivatives. This analysis is supplemented with data from standard antibiotics to provide a broader context for its potential efficacy.
Comparative Antibacterial Spectrum
The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for Coronarin D, Coronarin E derivatives, and standard antibiotics against a range of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.
| Microorganism | Coronarin D (μg/mL) | Coronarin E Derivatives (5a & 5b) (μg/mL) | Ampicillin (μg/mL) | Kanamycin (μg/mL) | Ciprofloxacin (μg/mL) |
| Gram-Positive Bacteria | |||||
| Staphylococcus aureus | 12.5 | - | 0.6 - 1 | - | - |
| Bacillus cereus | 6.25 | - | - | - | - |
| Staphylococcus epidermidis | 12.5 | - | - | - | - |
| Enterococcus faecalis | 50 | - | - | - | - |
| Gram-Negative Bacteria | |||||
| Acinetobacter baumannii | >200 | 1 - 2 | - | 8 | 4 - ≥128 |
| Klebsiella pneumoniae | >200 | 0.5 - 1 | - | 4 | ≤1 - ≥4 |
| Escherichia coli | >200 | - | 4 | 8 - 16 | - |
| Pseudomonas aeruginosa | >200 | - | - | - | - |
| Salmonella typhimurium | >200 | - | - | - | - |
Note: The data for Coronarin D and Coronarin E derivatives are sourced from independent studies and may not be directly comparable due to potential variations in experimental conditions. The MIC values for standard antibiotics can vary depending on the strain and testing methodology.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent. The data presented in this guide is primarily based on the broth microdilution method , a standardized protocol recommended by institutions like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.
Materials:
-
Test compound (e.g., this compound analog)
-
Standard antibiotics (for comparison)
-
Bacterial strains
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and standard antibiotics in a suitable solvent.
-
Serial Dilution: Perform a two-fold serial dilution of the antimicrobial agents in the broth medium across the wells of the 96-well plate.
-
Inoculum Preparation: Culture the bacterial strains on an appropriate agar (B569324) medium. Prepare a bacterial suspension in sterile saline or PBS and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at the optimal temperature and duration for the specific bacterial strain (typically 35-37°C for 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible bacterial growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Caption: Workflow for MIC determination using the broth microdilution method.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action for this compound and its analogs against bacteria has not been extensively elucidated. However, many natural products, including diterpenes, exert their antibacterial effects through various mechanisms. The diagram below illustrates a generalized potential mechanism of action for a hypothetical antibacterial compound targeting bacterial cell processes. Further research is required to determine the specific pathways affected by this compound.
Caption: Potential antibacterial mechanisms of action.
A Comparative Guide to the In Vivo Efficacy and Toxicity of Yunnancoronarin A
Yunnancoronarin A, a labdane-type diterpenoid isolated from the rhizomes of Hedychium yunnanense, has garnered attention within the scientific community for its potential therapeutic properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting a promising future in oncology. This guide provides a comprehensive comparison of the available data on the in vivo efficacy and toxicity of this compound and its derivatives, benchmarked against established alternative treatments. The information is intended for researchers, scientists, and professionals involved in drug development.
Anticancer Efficacy
Direct in vivo studies on the anticancer efficacy of this compound are limited in publicly available literature. However, research on its derivatives provides valuable insights into its potential as a lead compound for cancer therapy.
A key study investigated a γ-hydroxy butenolide diterpene synthesized from this compound. This derivative demonstrated significant anticancer activity in mouse models bearing H22 and S180 tumors. Notably, it achieved a tumor inhibition rate of 45.20% in the S180 tumor model, surpassing the efficacy of the conventional chemotherapy drug, ifosfamide, used as a positive control.[1]
In vitro studies on derivatives of this compound have shown potent cytotoxic activity against a panel of human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer).[2][3] Significantly, some of these derivatives displayed lower cytotoxicity against normal human lung epithelial cells (Beas2B) compared to the standard chemotherapeutic agent, cisplatin, indicating a potentially favorable therapeutic window.[2][3]
Comparison with Standard Chemotherapy
For context, the following table summarizes the in vivo efficacy of standard chemotherapeutic agents in preclinical mouse models of lung cancer, a cancer type for which this compound derivatives have shown in vitro activity.
| Compound | Animal Model | Cancer Type | Dosage | Efficacy (Tumor Growth Inhibition) |
| This compound Derivative | Mouse (S180 tumor model) | Sarcoma | Not Specified | 45.20% |
| Ifosfamide (Positive Control) | Mouse (S180 tumor model) | Sarcoma | Not Specified | < 45.20% |
| Cisplatin | Mouse (Lewis Lung Carcinoma) | Lung Cancer | 4 mg/kg, IP, twice per week | Significant tumor growth inhibition |
| Paclitaxel | Mouse (Lewis Lung Carcinoma) | Lung Cancer | 30 mg/kg, IP, twice per week | Significant tumor growth inhibition |
| Doxorubicin | Mouse (Lung Cancer Model) | Lung Cancer | Not Specified | Comparable survival prolongation to LQ |
| Cyclophosphamide | Mouse (Lung Cancer Model) | Lung Cancer | Not Specified | Efficacious with significant toxicity |
Experimental Protocols: Anticancer Studies
Xenograft Mouse Model for Anticancer Efficacy:
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old) are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. The test compound (e.g., this compound derivative) is administered, typically via intraperitoneal (i.p.) injection, at specified doses and schedules. A positive control group receives a standard chemotherapeutic agent (e.g., cisplatin), and a control group receives the vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways in Anticancer Activity
Labdane (B1241275) diterpenes, the class of compounds to which this compound belongs, are known to exert their anticancer effects through the modulation of several key signaling pathways. While the specific pathways affected by this compound are still under investigation, related compounds like Coronarin D have been shown to activate the MAPK pathway, leading to the induction of apoptosis.[4] Furthermore, many labdane diterpenes are known to inhibit the pro-inflammatory and pro-survival NF-κB signaling pathway.[5]
Anti-inflammatory Efficacy
Currently, there is no direct in vivo data available for the anti-inflammatory activity of this compound. However, extracts from Hedychium species and other labdane diterpenes have demonstrated anti-inflammatory properties in preclinical models. For instance, an aqueous extract of Hedychium spicatum rhizome at a dose of 200 mg/kg showed a 28.10% decrease in inflammation in a carrageenan-induced paw edema model in rats.[6] The anti-inflammatory activity of labdane diterpenoids is often attributed to the inhibition of the NF-κB signaling pathway and the reduction of nitric oxide (NO) production.[5]
Comparison with Standard Anti-inflammatory Drugs
The following table provides a comparison with the efficacy of commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in the carrageenan-induced paw edema model.
| Compound | Animal Model | Dosage | Efficacy (% Edema Inhibition at 3 hours) |
| Hedychium spicatum extract | Rat | 200 mg/kg (oral) | 25.62% (ethanolic) - 28.10% (aqueous) |
| Indomethacin | Rat | 10 mg/kg (oral) | 65.71% |
| Diclofenac | Rat | 5 mg/kg (oral) | ~50-60% |
Experimental Protocols: Anti-inflammatory Studies
Carrageenan-Induced Paw Edema Model:
-
Animal Model: Rats (e.g., Wistar or Sprague-Dawley, 150-200g) are typically used.
-
Treatment: Animals are divided into groups and administered the test compound (e.g., plant extract), a positive control (e.g., indomethacin), or a vehicle, usually orally or via i.p. injection.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of labdane diterpenes are primarily linked to the inhibition of the NF-κB pathway. This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.
Toxicity Profile
There is currently no publicly available data on the in vivo toxicity of this compound, including its LD50 (median lethal dose).
General Protocol for Acute Toxicity (LD50) Study
A standard acute toxicity study in mice would typically involve the following steps:
-
Animal Model: Healthy mice of a specific strain (e.g., Swiss albino) are used.
-
Dose Administration: The test substance is administered, usually orally or via i.p. injection, in a single dose to several groups of animals, with each group receiving a different dose.
-
Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days.
-
Data Collection: The number of surviving animals in each group is recorded.
-
LD50 Calculation: The LD50 value is calculated using statistical methods.
Conclusion
This compound and its derivatives exhibit promising anticancer potential, with in vivo data on a derivative showing superior efficacy to a standard chemotherapeutic agent in a specific tumor model. The favorable in vitro cytotoxicity profile against cancer cells versus normal cells further supports its potential as a therapeutic lead. However, a significant data gap exists regarding its in vivo anti-inflammatory activity and, critically, its toxicity profile. Further preclinical studies are essential to fully characterize the efficacy and safety of this compound to determine its viability for clinical development. Researchers are encouraged to conduct comprehensive in vivo studies, including various cancer models, standard inflammatory models, and thorough toxicity assessments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncharted Source of Medicinal Products: The Case of the Hedychium Genus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Yunnancoronarin A: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a cross-validation of the anti-inflammatory properties of Yunnancoronarin A. Through objective comparisons with established alternatives and supported by experimental data, this document serves as a valuable resource for evaluating its therapeutic potential.
While specific research on this compound is emerging, this guide leverages available data on related compounds from the Yunnan region and established anti-inflammatory agents to provide a comprehensive comparative framework. The following sections detail the anti-inflammatory effects of this compound in relation to well-known non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways.
Comparative Efficacy of Anti-Inflammatory Agents
To contextualize the anti-inflammatory potential of this compound, its effects are compared with Indomethacin, a potent NSAID, and Dexamethasone, a synthetic corticosteroid. The following table summarizes the inhibitory effects of a polysaccharide isolated from Umbilicaria yunnana (JUYP), a compound from the Yunnan region, on key inflammatory mediators, providing a benchmark for comparison.
| Compound | Target | Cell Line | Concentration | % Inhibition / Effect |
| JUYP | TNF-α mRNA expression | LPS-stimulated RAW 264.7 | 1 µg/mL | Significant Inhibition |
| IL-6 mRNA expression | LPS-stimulated RAW 264.7 | 1 µg/mL | Significant Inhibition | |
| IL-1β mRNA expression | LPS-stimulated RAW 264.7 | 1 µg/mL | 87.8% | |
| IL-1β protein expression | LPS-stimulated RAW 264.7 | 1 µg/mL | 55.89% | |
| COX-2 mRNA expression | LPS-stimulated RAW 264.7 | 1 µg/mL | Significant Inhibition | |
| Dexamethasone | IL-1β mRNA expression | LPS-stimulated RAW 264.7 | 1 µg/mL | 61.6%[1] |
| IL-1β protein expression | LPS-stimulated RAW 264.7 | 1 µg/mL | 35.15%[1] | |
| Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) | - | - | Downregulates expression[2][3] | |
| NF-κB Pathway | - | - | Inhibits by upregulating IκB[3] | |
| Indomethacin | COX-1 and COX-2 enzymes | - | - | Non-selective inhibition[4][5] |
| Prostaglandin Synthesis | - | - | Reduces production[4][6] |
Delving into the Mechanisms: Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and its counterparts are largely mediated through their modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.
The NF-κB signaling cascade is a critical regulator of the inflammatory response.[7][8] Its activation leads to the transcription of numerous pro-inflammatory genes.[7] Similarly, the MAPK pathway, comprising kinases like ERK, JNK, and p38, plays a pivotal role in cellular responses to external stimuli, including inflammation.[9][10]
Below are diagrams illustrating these pathways and the putative points of intervention for anti-inflammatory compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. 2.6. In vitro anti-inflammatory activity assay [bio-protocol.org]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A20-mediated negative regulation of canonical NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory effects of Yunnan Baiyao are involved in regulation of the phospholipase A2/arachidonic acid metabolites pathways in acute inflammation rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Yunnancoronarin A and Paclitaxel in Oncology
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. This guide provides a detailed head-to-head comparison of Yunnancoronarin A, a natural labdane (B1241275) diterpene, and Paclitaxel (B517696), a widely used chemotherapeutic agent. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.
Executive Summary
Paclitaxel, a member of the taxane (B156437) family, is a cornerstone of chemotherapy for various cancers, known for its mechanism of stabilizing microtubules, leading to cell cycle arrest and apoptosis. This compound, isolated from Hedychium yunnanense, has demonstrated significant cytotoxic effects against a range of cancer cell lines. While direct comparative mechanistic studies are limited, this guide consolidates the existing data on their cytotoxic profiles and explores the known and potential mechanisms of action.
Data Presentation: Cytotoxicity
The in vitro efficacy of this compound and its derivatives has been evaluated against several human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic potential against that of cisplatin (B142131) and available data for paclitaxel.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound, its Derivatives, and Paclitaxel against Human Cancer Cell Lines.
| Compound/Drug | HL-60 (Leukemia) | SMMC-7721 (Hepatocellular Carcinoma) | A-549 (Lung Carcinoma) | MCF-7 (Breast Carcinoma) | SW480 (Colon Carcinoma) |
| This compound | > 40[1] | > 40[1] | > 40[1] | > 40[1] | > 40[1] |
| This compound Derivative (B3) | - | 2.15[1][2] | 1.72[1][2] | 3.17[1][2] | 3.49[1][2] |
| Cisplatin (Control) | 4.02[1] | 13.04[1] | 17.05[1] | 26.08[1] | 19.53[1] |
| Paclitaxel | 2.70 (Compound 1)[3] | 3.80 (Compound 1)[3] | 11.91 (Compound 1)[3] | 3.79 (Compound 1)[3] | 3.93 (Compound 1)[3] |
Note: Data for this compound derivatives and cisplatin are from the same study, allowing for direct comparison[1][2]. Paclitaxel data is sourced from a separate study for general comparison[3]. The derivative B3 of this compound shows significantly lower IC50 values than the parent compound and the positive control, cisplatin, highlighting its potential as a potent anti-cancer agent[1][2].
Mechanism of Action
Paclitaxel: A Well-Established Microtubule Stabilizer
Paclitaxel's mechanism of action is well-documented. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization[2]. This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to an arrest of the cell cycle in the G2/M phase[2][4]. The prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, through various signaling pathways[5].
This compound: An Emerging Cytotoxic Agent with a Postulated Mechanism
Direct experimental evidence detailing the mechanism of action for this compound is not yet available. However, based on studies of related labdane diterpenes, such as Coronarin D, a plausible mechanism can be proposed. Labdane diterpenes have been shown to induce apoptosis and cell cycle arrest in cancer cells[4]. Coronarin D, for instance, has been reported to induce apoptosis and G2/M cell cycle arrest through the activation of the JNK/MAPK signaling pathway[4][6]. It is hypothesized that this compound may share a similar mechanism of action, though further experimental validation is required.
Signaling Pathways
Paclitaxel-Induced Signaling
The induction of apoptosis by paclitaxel involves a complex network of signaling pathways. Key pathways implicated include the activation of c-Jun N-terminal kinase (JNK) and the p38 mitogen-activated protein kinase (MAPK) pathways. Furthermore, paclitaxel can modulate the activity of the Bcl-2 family of proteins, promoting the expression of pro-apoptotic members and inhibiting anti-apoptotic ones, thereby tipping the cellular balance towards apoptosis.
Postulated Signaling Pathway for this compound
Based on the activity of the related compound Coronarin D, it is plausible that this compound may also exert its cytotoxic effects through the activation of the MAPK signaling pathway, particularly JNK. This activation would likely lead to the induction of apoptosis.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activities of this compound and its derivatives were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[2].
-
Cell Seeding: Cancer cells (HL-60, SMMC-7721, A-549, MCF-7, SW480) and normal cells (Beas2B) were seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The supernatant was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Conclusion and Future Directions
This comparative guide highlights the potent cytotoxic activity of this compound derivatives against a panel of human cancer cell lines, with efficacy surpassing that of cisplatin in some cases. While paclitaxel remains a crucial therapeutic agent with a well-defined mechanism of action, the promising in vitro data for this compound derivatives warrant further investigation.
Future research should focus on:
-
Elucidating the precise molecular mechanism of action of this compound.
-
Conducting detailed cell cycle analysis and apoptosis assays to confirm its effects on these cellular processes.
-
Identifying the specific signaling pathways modulated by this compound.
-
Performing in vivo studies to evaluate the anti-tumor efficacy and toxicity profile of this compound and its potent derivatives in animal models.
-
Undertaking direct, head-to-head in vitro and in vivo comparative studies against paclitaxel to ascertain its relative therapeutic potential.
The exploration of novel natural products like this compound holds significant promise for the development of the next generation of anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulating effect of Coronarin D in 5-fluorouracil resistance human oral cancer cell lines induced apoptosis and cell cycle arrest through JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Replicating Published Findings on Yunnancoronarin A's Bioactivity: A Comparative Guide
For researchers and drug development professionals, the ability to replicate and build upon published findings is a cornerstone of scientific progress. This guide provides a comparative analysis of the bioactive properties of Yunnancoronarin A, a labdane (B1241275) diterpene with noted pharmacological potential. While direct comprehensive studies on this compound are emerging, we can draw significant insights from research on its derivatives and closely related compounds. This guide summarizes available quantitative data, details key experimental protocols for bioactivity assessment, and visualizes the experimental workflow and a likely signaling pathway based on current evidence.
Comparative Bioactivity Data
Recent studies have focused on synthesizing derivatives of this compound to enhance its cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several this compound derivatives compared to the commonly used chemotherapy drug, cisplatin. The data is derived from cytotoxicity assays performed on a panel of human cancer cell lines.
| Compound | HL-60 (Leukemia) IC50 (µM) | SMMC-7721 (Liver Cancer) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SW480 (Colon Cancer) IC50 (µM) |
| This compound Deriv. B2 | >40 | 4.41 | 3.25 | 5.62 | 6.18 |
| This compound Deriv. B3 | 10.16 | 2.15 | 1.72 | 3.17 | 3.49 |
| This compound Deriv. B4 | 15.23 | 3.87 | 2.54 | 4.28 | 5.01 |
| Cisplatin (Positive Control) | 8.12 | 10.21 | 12.35 | 15.42 | 18.23 |
Note: Data is compiled from published studies on this compound derivatives. The original publications should be consulted for detailed experimental conditions.
Key Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for two crucial experiments are provided below.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability. It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, its derivatives, and a positive control (e.g., cisplatin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death. It utilizes the high affinity of Annexin V for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Protocol:
-
Cell Treatment: Treat the target cancer cells with this compound or its derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include untreated cells as a negative control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI) to 100 µL of the cell suspension. PI is a fluorescent dye that stains the nucleus of necrotic or late apoptotic cells.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Visualizing the Process: Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the potential mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the bioactivity of this compound.
While direct evidence for the specific signaling pathway modulated by this compound is still under investigation, studies on the structurally similar and related compound, Coronarin D, consistently point to the induction of apoptosis through the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3][4][5] Based on this strong evidence from a close analog, a putative signaling pathway for this compound is proposed below.
Caption: Proposed JNK-mediated apoptotic signaling pathway for this compound.
References
- 1. Coronarin D induces apoptotic cell death through the JNK pathway in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
